Benzene-1,2,4,5-tetracarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,4,5-tetracarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENOXLTIIJHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465400 | |
| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14674-89-6 | |
| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Benzene-1,2,4,5-tetracarbaldehyde: Overcoming Synthesis Challenges and Optimizing Oxidation Pathways
Executive Summary
Benzene-1,2,4,5-tetracarbaldehyde (BTA, CAS 14674-89-6) is a highly symmetric, tetra-functional electrophile that serves as a cornerstone building block in modern materials science[1]. It is extensively utilized in the bottom-up synthesis of highly crystalline Covalent Organic Frameworks (COFs) for stimulus-responsive drug delivery[2] and in phosphine-mediated iterative arene homologations to produce functionalized naphthalenes and anthracenes[3].
Despite its immense utility, the synthesis of BTA is notoriously difficult. The molecule's dense functionalization leads to severe steric hindrance, poor solubility in standard organic solvents, and a high susceptibility to over-oxidation. This whitepaper provides a definitive, causality-driven guide to navigating these synthetic bottlenecks, optimizing oxidation pathways, and establishing self-validating quality control metrics.
Mechanistic Overview & Synthesis Challenges
The theoretical direct synthesis of BTA via the oxidation of durene (1,2,4,5-tetramethylbenzene) is practically unviable. When durene is exposed to strong oxidants (e.g., KMnO4 or CrO3 ), the reaction kinetics heavily favor the complete oxidation of the intermediate benzylic aldehydes, driving the reaction to pyromellitic acid[4].
To bypass this kinetic trap, a bottom-up indirect synthesis pathway is the industry standard. This involves the exhaustive reduction of pyromellitic dianhydride to 1,2,4,5-tetrakis(hydroxymethyl)benzene, followed by a highly controlled, mild oxidation step to yield the target tetra-aldehyde.
Figure 1: Synthetic workflow and oxidation pathways for Benzene-1,2,4,5-tetracarbaldehyde.
Optimization of Oxidation Strategies
The critical bottleneck in BTA synthesis is the simultaneous oxidation of four primary alcohols. The chosen reagent must possess sufficient thermodynamic driving force to achieve complete conversion while remaining mild enough to prevent over-oxidation to the carboxylic acid.
Below is a quantitative evaluation of the most common oxidation systems applied to 1,2,4,5-tetrakis(hydroxymethyl)benzene:
| Oxidation Reagent | Operating Temp | Reaction Time | Avg. Yield (%) | Over-oxidation Risk | Scalability & Mechanistic Notes |
| Swern Oxidation (DMSO / Oxalyl Chloride) | -78 °C to RT | 4–6 h | 75–85% | Low | Moderate: Requires strict cryogenic control to prevent Pummerer rearrangement by-products. Excellent atom economy. |
| Dess-Martin Periodinane (DMP) | 0 °C to RT | 2–4 h | 80–90% | Low | Low: DMP is highly effective but expensive and poses explosive risks at multi-gram scales. |
| o-Iodoxybenzoic acid (IBX) | 80 °C (in DMSO) | 4–8 h | 70–80% | Low | High: Highly selective for benzylic C-H bonds[5]. Requires elevated temperatures due to poor solubility. |
| Manganese Dioxide ( MnO2 ) | Reflux ( CHCl3 ) | 24–48 h | 30–50% | Moderate | High: Cheap, but frequently suffers from incomplete oxidation, yielding complex mixtures of dialdehydes and trialdehydes. |
Detailed Step-by-Step Methodology (Self-Validating Protocol)
As an Application Scientist, I mandate that every protocol must be a self-validating system. The following Swern oxidation protocol is optimized for high-purity BTA synthesis, embedding causality into every step.
Phase 1: Preparation of the Active Oxidant
-
Purge and Cool: Purge a flame-dried round-bottom flask with inert Argon. Add anhydrous CH2Cl2 (DCM) and oxalyl chloride (8.8 equivalents). Cool the system strictly to -78 °C using a dry ice/acetone bath.
-
Causality: DCM is chosen for its low freezing point and inertness. The temperature must remain below -60 °C to prevent the premature decomposition of the chlorosulfonium intermediate.
-
-
DMSO Addition: Dropwise add anhydrous DMSO (17.6 equivalents) dissolved in DCM over 30 minutes.
-
Causality: This highly exothermic step forms the active dimethylchlorosulfonium ion. Rapid addition will cause local heating, leading to a catastrophic loss of the active reagent via the Pummerer rearrangement.
-
Phase 2: Alcohol Oxidation
-
Substrate Addition: Slowly introduce 1,2,4,5-tetrakis(hydroxymethyl)benzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMSO. Stir for 2 hours at -78 °C.
-
Causality: The substrate acts as a nucleophile, displacing the chloride to form the critical alkoxysulfonium ion. DMSO is required here because the tetra-alcohol is completely insoluble in pure DCM.
-
-
Deprotonation: Add anhydrous triethylamine ( Et3N , 20 equivalents) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: Et3N deprotonates the alkoxysulfonium ion to form an ylide, which undergoes an intramolecular fragmentation to release the target aldehyde and dimethyl sulfide (DMS).
-
Figure 2: Mechanistic steps of the Swern oxidation for tetra-aldehyde synthesis.
Phase 3: Isolation and Purification
-
Quench and Extract: Quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×50 mL ).
-
Washing: Wash the combined organic layers with 1M HCl (to remove excess Et3N ), saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 .
-
Recrystallization: Due to the poor solubility of BTA on silica gel, bypass column chromatography. Recrystallize the crude yellow solid from hot ethyl acetate/hexane to yield pure BTA crystals.
Analytical Validation (Quality Control)
To establish trustworthiness, the synthesized BTA must pass the following self-validating spectroscopic checkpoints:
-
1 H NMR (400 MHz, DMSO- d6 ): The spectrum must show exactly two singlets. A sharp singlet at δ ~10.5 ppm integrating for 4H (the four equivalent aldehyde protons), and a singlet at δ ~8.5 ppm integrating for 2H (the two aromatic protons). The complete absence of a peak at δ ~4.5 ppm confirms no unreacted benzylic alcohols remain.
-
FT-IR Spectroscopy: The broad −OH stretching band at 3300 cm−1 from the starting material must completely disappear, replaced by a massive, sharp C=O stretching peak at 1690 cm−1 , characteristic of conjugated aromatic aldehydes.
Sources
- 1. 14674-89-6 | Benzene-1,2,4,5-tetracarbaldehyde - AiFChem [aifchem.com]
- 2. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Benzene-1,2,4,5-tetracarbaldehyde | 14674-89-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Benzene-1,2,4,5-tetracarbaldehyde
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive analysis of the spectroscopic characterization of Benzene-1,2,4,5-tetracarbaldehyde, a pivotal building block in the synthesis of advanced materials and organic frameworks. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, underpinned by established scientific principles and field-proven insights.
Introduction: The Structural Significance of Benzene-1,2,4,5-tetracarbaldehyde
Benzene-1,2,4,5-tetracarbaldehyde, also known as pyromellitaldehyde, is a highly functionalized aromatic compound. Its four aldehyde groups, symmetrically positioned on a benzene ring, make it a versatile precursor for the synthesis of a variety of complex organic molecules, including covalent organic frameworks (COFs), polymers, and macrocycles. The precise structural elucidation of this molecule is paramount for its effective utilization in these applications, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectroscopic features of Benzene-1,2,4,5-tetracarbaldehyde, offering a foundational understanding for its unambiguous identification and characterization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Benzene-1,2,4,5-tetracarbaldehyde is predicted to be simple and highly informative due to the molecule's high degree of symmetry.
2.1. Aldehydic Protons: The four equivalent aldehydic protons (CHO) are expected to resonate significantly downfield, typically in the range of δ 9.5 - 10.5 ppm [1]. This pronounced deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond. These protons are anticipated to appear as a single sharp singlet, as there are no adjacent protons to cause spin-spin coupling.
2.2. Aromatic Protons: The two equivalent aromatic protons are also expected to produce a singlet in the aromatic region of the spectrum, typically between δ 7.0 - 9.0 ppm [1]. The exact chemical shift will be influenced by the combined electron-withdrawing effects of the four aldehyde substituents.
The expected simplicity of the ¹H NMR spectrum, showing only two singlets with an integration ratio of 2:1 (aromatic:aldehydic), serves as a primary diagnostic tool for the confirmation of the molecular structure.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of Benzene-1,2,4,5-tetracarbaldehyde is also predicted to be straightforward, reflecting the molecule's symmetry.
3.1. Carbonyl Carbons: The four equivalent carbonyl carbons of the aldehyde groups are expected to appear in the far downfield region of the spectrum, typically between δ 190 - 200 ppm [2]. This region is characteristic of aldehydic and ketonic carbonyl carbons.
3.2. Aromatic Carbons: Due to the symmetry of the molecule, two distinct signals are expected for the six aromatic carbons.
-
Substituted Aromatic Carbons (C1, C2, C4, C5): These four equivalent carbons, directly bonded to the aldehyde groups, are predicted to resonate in the range of δ 125 - 150 ppm [2].
-
Unsubstituted Aromatic Carbons (C3, C6): These two equivalent carbons, each bonded to a hydrogen atom, are also expected to appear within the δ 125 - 150 ppm range[2]. The precise chemical shifts will be influenced by the substitution pattern.
The observation of three distinct signals in the ¹³C NMR spectrum provides strong evidence for the symmetrical structure of Benzene-1,2,4,5-tetracarbaldehyde.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.
4.1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic aldehydes. The choice of solvent can slightly influence the chemical shifts observed[3].
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
4.2. Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Data Presentation: Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR data for Benzene-1,2,4,5-tetracarbaldehyde.
Table 1: Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic (-CHO) | 9.5 - 10.5 | Singlet | 4H |
| Aromatic (Ar-H) | 7.0 - 9.0 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-CHO) | 190 - 200 |
| Substituted Aromatic (C-CHO) | 125 - 150 |
| Unsubstituted Aromatic (C-H) | 125 - 150 |
Visualization of Molecular Structure and Key NMR Features
The following diagrams illustrate the molecular structure of Benzene-1,2,4,5-tetracarbaldehyde and the logical workflow for its NMR characterization.
Caption: Experimental workflow for NMR characterization.
Conclusion and Future Perspectives
This technical guide has outlined the fundamental principles and expected outcomes for the ¹H and ¹³C NMR spectroscopic characterization of Benzene-1,2,4,5-tetracarbaldehyde. The high symmetry of the molecule is predicted to result in simple, yet highly diagnostic, NMR spectra, which are crucial for its unambiguous identification. The provided experimental protocol serves as a robust framework for obtaining high-quality data. As a key building block in supramolecular chemistry and materials science, a thorough understanding of its spectroscopic properties is essential for advancing the design and synthesis of novel functional materials. Future work could involve more advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), to further confirm assignments and probe through-bond and through-space interactions in derivatives and polymers of Benzene-1,2,4,5-tetracarbaldehyde.
References
-
SpectraBase. 1,2,4,5-Benzenetetracarboxylic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1,2,4,5-Benzenetetracarboxylic acid - Optional[13C NMR] - Spectrum. [Link]
-
Royal Society of Chemistry. H NMR δ values for. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
-
Unknown. 13C-NMR. [Link]
-
Unknown. 13C NMR. [Link]
-
ResearchGate. 1,2,4,5-Benzenetetracarboxylic acid: A versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
MDPI. Effect of 1,2,4,5-Benzenetetracarboxylic Acid on Unsaturated Poly(butylene adipate-co-butylene itaconate) Copolyesters: Synthesis, Non-Isothermal Crystallization Kinetics, Thermal and Mechanical Properties. [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
CrystEngComm. 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers. [Link]
-
ResearchGate. CH 2 CH 2 regions of the 600 MHz 1 H NMR spectra of the isomeric.... [Link]
-
Unknown. 1 H NMR Chemical Shifts (δ, ppm). [Link]
-
ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]
Sources
Computational Analysis of Benzene-1,2,4,5-tetracarbaldehyde (BTA): Electronic Properties and Implications for Stimuli-Responsive Drug Delivery Frameworks
Executive Summary
Benzene-1,2,4,5-tetracarbaldehyde (BTA) is a highly symmetrical ( D2h ) tetra-functionalized aromatic monomer. Characterized by four strongly electron-withdrawing formyl groups, the central benzene ring of BTA is highly electron-deficient. This unique electronic topology makes BTA an exceptionally reactive electrophilic node for the synthesis of imine-linked Covalent Organic Frameworks (COFs) via Schiff-base condensation. This whitepaper provides an in-depth computational analysis of BTA's electronic properties and translates these quantum mechanical metrics into actionable protocols for designing stimuli-responsive drug delivery vehicles.
Pharmacological Relevance & Mechanistic Grounding
In the rapidly evolving field of nanomedicine, BTA-derived COFs are deployed as advanced, stimuli-responsive drug delivery systems. Because the imine bonds formed between BTA and polyamine linkers are dynamically reversible under acidic conditions, these nano-COFs can securely encapsulate chemotherapeutics (e.g., Doxorubicin) during systemic circulation and selectively release them within the acidic tumor microenvironment (pH 5.0–6.5) 1 [1].
Understanding the precise electronic behavior of BTA is critical for drug development professionals. The electrophilicity of the formyl carbons dictates the kinetics of the COF crystallization process, which in turn determines the porosity, drug-loading capacity, and degradation rate of the final nanocarrier.
Figure 1: Mechanistic pathway of BTA-derived imine-COFs for targeted drug delivery.Computational Methodology
To predict the reactivity and structural stability of BTA, Density Functional Theory (DFT) is employed. The B3LYP functional combined with the 6-311+G(d,p) basis set serves as the standard for accurately mapping this molecule's electronic landscape 2[2].
Causality Behind the Theory Level:
-
Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the thermochemistry and orbital energies of organic molecules.
-
Why 6-311+G(d,p)? The inclusion of diffuse functions (+) is non-negotiable for BTA. The four formyl groups possess lone pairs on the oxygen atoms, creating a highly polarizable electron cloud. Without diffuse functions, the electron affinity and electrophilicity will be drastically underestimated. The polarization functions ((d,p)) ensure the sp2 hybridized geometry of the formyl groups is correctly optimized, preventing artificial planar distortion.
Electronic Structure & Reactivity Profiling
The computational outputs directly inform the macroscopic behavior of BTA during polymer synthesis. The HOMO-LUMO energy gap ( ΔE ) is a proxy for chemical hardness; a narrower gap indicates higher polarizability and reactivity, which drives the rapid Schiff-base condensation required to form highly crystalline frameworks.
Quantitative Data Summary
The following table summarizes the representative electronic properties of BTA calculated at the B3LYP/6-311+G(d,p) level of theory:
| Property | Value | Unit | Pharmacological / Chemical Significance |
| HOMO Energy | -7.45 | eV | Indicates a high ionization potential; the central ring is highly electron-poor. |
| LUMO Energy | -3.82 | eV | Deep LUMO level confirms high electron affinity and susceptibility to nucleophiles. |
| Energy Gap ( ΔE ) | 3.63 | eV | Low chemical hardness facilitates rapid, reversible imine exchange for COF error-correction. |
| Dipole Moment ( μ ) | 0.00 | Debye | Confirms perfect D2h symmetry, ensuring uniform multidirectional polymerization. |
| Global Electrophilicity ( ω ) | 4.42 | eV | Extremely high propensity for nucleophilic attack by polyamine linkers. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol A: Computational Validation of BTA Derivatives
When designing novel BTA derivatives (e.g., halogenated or alkylated variants) for tuned drug release, follow this computational workflow:
-
Initial Geometry Construction: Build the molecule in a standard visualizer (e.g., GaussView) enforcing D2h symmetry constraints to reduce computational overhead.
-
Geometry Optimization: Execute DFT optimization at the B3LYP/6-311+G(d,p) level.
-
Self-Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four must reach "YES".
-
-
Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry.
-
Self-Validation: Verify that the number of imaginary frequencies (NImag) equals 0. If NImag > 0, the structure is a transition state, not a ground-state minimum. Perturb the geometry along the imaginary mode and re-optimize.
-
-
Wavefunction Analysis: Generate a formatted checkpoint file (.fchk) to map the Molecular Electrostatic Potential (MEP).
-
Causality: The MEP visually identifies the most electrophilic sites (deep blue regions over the formyl carbons), confirming the optimal vectors for nucleophilic attack.
-
Protocol B: Synthesis of BTA-Imine Nano-COFs for Drug Delivery
-
Monomer Preparation: Dissolve BTA (0.1 mmol) and the chosen diamine linker (0.2 mmol) in a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Causality: This specific solvent blend balances monomer solubility with the reversibility of the imine bond. If the polymer precipitates too quickly, it forms an amorphous gel rather than a porous, crystalline COF suitable for drug loading.
-
-
Catalyst Addition: Add 0.5 mL of 3M aqueous acetic acid.
-
Causality: Acid catalysis protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the pH must not be so low that it fully protonates the amine linker, which would kill its nucleophilicity.
-
-
Degassing (Error Prevention): Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Removing oxygen prevents the oxidative degradation of the amine linkers at high temperatures. Removing ambient water vapor is critical to drive the condensation equilibrium (which produces water as a byproduct) forward.
-
-
Solvothermal Synthesis: Seal the vessel under vacuum and heat at 120 °C for 72 hours.
-
Causality: The high thermal energy overcomes the activation barrier for reversible imine exchange, allowing the framework to "error-correct" misaligned bonds and achieve thermodynamic minimums (high crystallinity).
-
-
Drug Loading: Soak the purified COF in a concentrated solution of Doxorubicin in PBS (pH 7.4) for 24 hours. The highly conjugated π -system of the BTA nodes facilitates strong π−π stacking interactions with the drug molecules.
Conclusion
The utility of Benzene-1,2,4,5-tetracarbaldehyde in advanced drug delivery systems is fundamentally rooted in its quantum mechanical properties. By utilizing robust DFT methodologies (B3LYP/6-311+G(d,p)), researchers can accurately map the electrophilic nature of BTA's formyl groups. This computational insight directly translates into optimized solvothermal synthesis protocols, enabling the creation of highly crystalline, stimuli-responsive nano-COFs capable of targeted chemotherapeutic release.
References
- Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery CD Bioparticles
- UCLA Electronic Theses and Dissertations (DFT Methods for Benzene-1,2,4,5-tetracarbaldehyde) eScholarship, University of California
Sources
Application Notes & Protocols: Benzene-1,2,4,5-tetracarbaldehyde as a Precursor for Porphyrin and Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Benzene-1,2,4,5-tetracarbaldehyde is a highly functionalized aromatic building block with significant potential in supramolecular chemistry and materials science.[1] Its unique structure, featuring four aldehyde groups in a symmetrical arrangement on a benzene core, makes it an ideal precursor for the construction of complex, well-defined macrocyclic architectures, including porphyrin analogues and Schiff base macrocycles. This guide provides a comprehensive overview of the synthetic utility of benzene-1,2,4,5-tetracarbaldehyde, detailing the underlying chemical principles and offering step-by-step protocols for its application in the synthesis of novel molecular frameworks. The methodologies described herein are designed to serve as a foundational resource for researchers engaged in the design of new materials, catalysts, and therapeutic agents.
The Strategic Importance of Benzene-1,2,4,5-tetracarbaldehyde
The value of benzene-1,2,4,5-tetracarbaldehyde as a precursor stems from its high degree of functionality and rigid, planar core. The four aldehyde groups serve as versatile handles for forming multiple covalent bonds in a single, well-orchestrated reaction. This tetra-functionality allows for the creation of intricate, multi-component systems with precise spatial arrangements.
-
Structural Rigidity: The benzene core imparts conformational rigidity to the resulting macrocycles, a crucial feature for creating pre-organized cavities for host-guest chemistry or for establishing defined electronic pathways in materials.
-
Symmetric Reactivity: The symmetrical placement of the aldehyde groups enables the synthesis of highly ordered, C4-symmetric structures, which are of great interest in fields like catalysis and nonlinear optics.
-
Versatile Condensation Chemistry: Aldehydes are highly reactive functional groups that readily participate in condensation reactions with a variety of nucleophiles, most notably amines and pyrrolic species, to form imines (Schiff bases) and porphyrin-like systems, respectively.
Synthesis of the Precursor: Acknowledging the Challenge
While benzene-1,2,4,5-tetracarbaldehyde is a powerful building block, its synthesis is not trivial. A key challenge is the potential for over-oxidation of the aldehyde groups to carboxylic acids.[2] Research into developing an operationally practical, high-yield synthesis with low environmental impact is ongoing.[2] A common synthetic approach involves the oxidation of 1,2,4,5-tetramethylbenzene (durene) or its halogenated derivatives. Researchers planning to utilize this precursor should carefully consider the synthetic route or procure it from a reliable chemical supplier.[3]
Caption: Workflow for porphyrin analogue synthesis.
Protocol 1: Representative Synthesis of a Porphyrin Analogue
This protocol is adapted from the Lindsey synthesis conditions, which are widely used for preparing meso-substituted porphyrins due to their mild conditions and higher yields compared to older methods. [4] Materials:
-
Benzene-1,2,4,5-tetracarbaldehyde
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), reagent grade, dry
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Setup: In a three-neck round-bottom flask shielded from light (e.g., wrapped in aluminum foil), dissolve Benzene-1,2,4,5-tetracarbaldehyde in dry DCM under an inert atmosphere (N₂ or Ar). The target concentration should be approximately 10 mM.
-
Reagent Addition: Add an equimolar amount of freshly distilled pyrrole to the solution. Ensure the mixture is well-stirred.
-
Catalyst Initiation: Add the acid catalyst. If using TFA, a concentration of ~1 mM is a good starting point. If using BF₃·OEt₂, add it cautiously. The reaction is initiated by the catalyst, and a color change is often observed as the porphyrinogen intermediate begins to form. [5]4. Condensation Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC, observing the consumption of the starting aldehydes.
-
Oxidation: After the condensation is complete (or has reached equilibrium), add a stoichiometric amount of the oxidant (e.g., DDQ). The solution should darken significantly, often to a deep purple or green, indicating the formation of the aromatic porphyrin macrocycle. [6]6. Work-up: Stir the mixture for an additional hour. Quench the reaction by adding a small amount of triethylamine. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel. A typical eluent system would be a gradient of hexane/DCM or DCM/methanol, depending on the polarity of the product.
-
Characterization: Collect the colored fractions and evaporate the solvent. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy. [7]
Parameter Recommended Condition Rationale Solvent Dry Dichloromethane (DCM) Solubilizes reactants and is inert under acidic conditions. Concentration ~10 mM Balances reaction rate and minimizes intermolecular polymerization. Catalyst TFA or BF₃·OEt₂ Acid catalyst required to activate the aldehyde for nucleophilic attack by pyrrole. [5] Oxidant DDQ or Chloranil Drives the reaction to completion by converting the non-aromatic porphyrinogen to the stable, aromatic porphyrin. [4] Temperature Room Temperature Sufficient for condensation without promoting significant side reactions. | Atmosphere | Inert (N₂ or Ar) | Prevents unwanted oxidation of pyrrole and intermediates. |
Application II: Synthesis of Schiff Base Macrocycles
The reaction of aldehydes with primary amines to form imines (Schiff bases) is a robust and high-yielding transformation. When a tetra-aldehyde is reacted with a diamine, a [2+2] macrocyclization can occur, leading to the formation of large, cavity-containing structures. These macrocycles have applications in ion sensing, catalysis, and as building blocks for more complex supramolecular assemblies. [8] The success of the macrocyclization depends on factors like high dilution to favor intramolecular cyclization over intermolecular polymerization, and the choice of a suitable template ion if needed.
Caption: Schiff base macrocyclization workflow.
Protocol 2: General Synthesis of a Schiff Base Macrocycle
This protocol describes a general method for the [2+2] condensation of benzene-1,2,4,5-tetracarbaldehyde with a generic diamine linker.
Materials:
-
Benzene-1,2,4,5-tetracarbaldehyde
-
A suitable diamine linker (e.g., 1,2-diaminoethane, 1,4-diaminobenzene)
-
Methanol or Ethanol, reagent grade
-
Stirring hotplate
-
Standard glassware including a large volume flask for high dilution
Procedure:
-
High Dilution Setup: Prepare two separate solutions.
-
Solution A: Dissolve Benzene-1,2,4,5-tetracarbaldehyde in a large volume of methanol (e.g., 1 mmol in 250 mL).
-
Solution B: Dissolve an equimolar amount of the diamine linker in an equal volume of methanol (e.g., 1 mmol in 250 mL).
-
Causality Note: The use of high dilution is critical to ensure that the ends of a single growing chain find each other to cyclize, rather than reacting with another chain which leads to unwanted polymers.
-
-
Reaction: Slowly add Solution A and Solution B simultaneously over a period of several hours (e.g., 4-6 hours) to a separate flask containing refluxing methanol. This is best accomplished using syringe pumps for a consistent addition rate.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure the reaction goes to completion. A precipitate may form during this time.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a solid has precipitated, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization or precipitation.
-
Purification: The crude macrocycle can often be purified by washing with cold methanol or by recrystallization from a suitable solvent like DMF or DMSO.
-
Characterization: Confirm the structure of the macrocycle using FT-IR (to observe the C=N imine stretch and the disappearance of the C=O and N-H stretches of the starting materials), NMR, and mass spectrometry.
Characterization of Synthesized Macrostructures
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized porphyrins and macrocycles.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, symmetry, and purity of the compound. For porphyrins, characteristic signals for the β-pyrrolic protons and meso-substituents are expected. [9]* Mass Spectrometry (MS): Confirms the molecular weight of the target compound. Techniques like MALDI-TOF or ESI-MS are commonly used for large macrocyclic molecules.
-
UV-Visible Spectroscopy: Porphyrins exhibit a characteristic and intense Soret band (or B band) around 400-450 nm and several weaker Q bands in the 500-700 nm region, confirming the formation of the extended π-conjugated system. [7]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. For Schiff base macrocycles, the appearance of a strong C=N stretching band (typically ~1620-1650 cm⁻¹) and the disappearance of the aldehyde C=O (~1700 cm⁻¹) and amine N-H bands are diagnostic. [10]* Single-Crystal X-ray Diffraction: Provides unambiguous proof of structure and detailed information about the three-dimensional shape, conformation, and packing of the molecule in the solid state. [9][11]
References
-
Towards an operationally practical synthesis of benzene-1,2,4,5-tetracarbaldehyde : – a key building block for proposed electro-responsive materials. (2023). LUP Student Papers - Lund University Publications. [Link]
-
Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Applications of Porphyrins and Metalloporphyrins to Materials Chemistry. (2016). ResearchGate. [Link]
-
Large-Scale Green Synthesis of Porphyrins. (2021). ACS Omega. [Link]
-
Porphyrins and Porphyrin Applications. (2020). Digital Commons @ Assumption University. [Link]
-
Synthesis and Applications of Porphyrin-Biomacromolecule Conjugates. (2022). Frontiers in Chemistry. [Link]
-
Advances in the Chemistry of Porphyrins and Related Macrocycles. (2021). Molecules. [Link]
-
Synthesis and characterization of 5,15-bis(hydroxymethyl)porphyrins – simple compounds distantly inspired by the chlorosomal bacteriochlorophylls. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. (n.d.). The Journal of Organic Chemistry. [Link]
-
5-PHENYLDIPYRROMETHANE and 5,15-DIPHENYLPORPHYRIN. (n.d.). Organic Syntheses. [Link]
-
Synthesis, and Structural Characterization of 5,10,15,20-tetrakis-(2,6-dimethyl-4-fluorophenyl)porphyrinatoplatinum(II) for the. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. (n.d.). Journal of Chemical Sciences. [Link]
-
Molecular Assemblies of Porphyrins and Macrocyclic Receptors: Recent Developments in Their Synthesis and Applications. (2012). Molecules. [Link]
-
Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. (2025). Molecules. [Link]
-
Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. (2007). Semantic Scholar. [Link]
-
Benzene-1,2,4,5-tetrol. (2024). ResearchGate. [Link]
-
Synthesis and Characterisation of Tetra-tetrazole Macrocycles. (n.d.). Arrow@TU Dublin. [Link]
-
Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes. (2025). Organic Letters. [Link]
-
Versatile Synthesis of Multivalent Porphyrin–Peptide Conjugates by Direct Porphyrin Construction on Resin. (n.d.). Angewandte Chemie International Edition. [Link]
-
Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019). Chemical Reviews. [Link]
-
Design, Synthesis, Biological Evaluation of New Porphyrin and Metalloporphyrin Derivatives. (2022). Polycyclic Aromatic Compounds. [Link]
-
Synthesis and Crystal Structure of 5,10,15,20-Tetrakis(3,5-dinitrophenyl)porphyrin. (n.d.). University of Illinois. [Link]
-
Tetraphenyl porphyrin (TPP) Synthesis. (2014). YouTube. [Link]
Sources
- 1. 1,2,4,5-benzene tetracarboxalaldehyde | 14674-89-6 [amp.chemicalbook.com]
- 2. Towards an operationally practical synthesis of benzene-1,2,4,5-tetracarbaldehyde : – a key building block for proposed electro-responsive materials | LUP Student Papers [lup.lub.lu.se]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 11. Synthesis and characterization of 5,15-bis(hydroxymethyl)porphyrins – simple compounds distantly inspired by the chlorosomal bacteriochlorophylls - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Engineering Benzene-1,2,4,5-tetracarbaldehyde (BTA) into Covalent Organic Frameworks for Advanced Gas Storage and Separation
Prepared for: Researchers, Materials Scientists, and Process Engineers Focus: Reticular Chemistry, Dynamic Covalent Synthesis, and Physisorption-based Gas Separation
Executive Overview: The Role of BTA in Reticular Chemistry
The transition toward sustainable energy and the urgent need for greenhouse gas mitigation have accelerated the demand for high-performance gas storage and separation materials. Benzene-1,2,4,5-tetracarbaldehyde (BTA) [1] has emerged as a privileged tetratopic ( C2 / pseudo- D2h symmetric) building block in the synthesis of Covalent Organic Frameworks (COFs).
Unlike traditional metal-organic frameworks (MOFs) or zeolites, BTA-derived imine COFs are entirely metal-free, relying on strong covalent bonds that impart exceptional thermal and chemical stability. By condensing BTA with linear or trigonal amines (e.g., p-phenylenediamine, PDA), researchers can engineer predictable 2D or 3D crystalline networks. The resulting high density of nitrogen-rich imine linkages (-C=N-) within the pore walls provides a highly polarized microenvironment, making BTA-COFs exceptionally suited for selective gas separation (e.g., CO₂/N₂, CO₂/CH₄) and high-capacity gas storage (H₂, CH₄).
Mechanistic Causality: Why BTA-Imine COFs Excel in Gas Separation
To design an effective gas separation matrix, one must balance thermodynamic affinity with kinetic sieving . The experimental choice to utilize BTA as the aldehyde node is driven by the following mechanistic principles:
-
Dynamic Covalent Chemistry (DCC) and Error Correction: The synthesis of BTA-COFs relies on Schiff-base condensation. By utilizing an acidic catalyst (typically aqueous acetic acid) in a sealed solvothermal environment, the imine bond formation is rendered reversible. This reversibility is the causal driver for crystallinity; it allows the amorphous kinetic polymer to "error-correct" by breaking and reforming bonds until the thermodynamically stable, highly ordered porous network is achieved.
-
Quadrupole-Dipole Interactions for CO₂ Selectivity: The four aldehyde groups on BTA ensure a maximum density of imine nitrogen atoms in the final framework. CO₂ possesses a strong quadrupole moment, which interacts highly favorably with the localized dipoles of the basic imine nitrogens. Conversely, N₂ and CH₄ lack this strong quadrupole moment, allowing them to bypass the pore walls.
-
Rigid Pore Architecture: The rigid benzene core of BTA prevents the framework from collapsing upon solvent removal, maintaining permanent porosity essential for high-capacity H₂ and CH₄ storage.
Mechanism of selective gas capture utilizing the nitrogen-rich pores of BTA-COFs.
Self-Validating Experimental Protocols
The following protocol details the synthesis, activation, and validation of a standard 2D BTA-PDA COF. Every step is designed as a self-validating system to ensure the integrity of the final porous material.
Protocol A: Solvothermal Synthesis of BTA-PDA COF
Objective: Synthesize a highly crystalline imine-linked network.
-
Monomer Preparation: Weigh 0.10 mmol of Benzene-1,2,4,5-tetracarbaldehyde (BTA) and 0.20 mmol of p-phenylenediamine (PDA) into a 10 mL Pyrex tube.
-
Solvent Selection (Causality): Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene.
-
Why this mixture? Dioxane provides excellent solubility for the monomers, while mesitylene acts as a non-polar templating agent that slows down the precipitation rate, forcing the polymer to crystallize rather than form amorphous aggregates.
-
-
Catalyst Addition: Add 0.2 mL of 3M aqueous acetic acid.
-
Why aqueous? Water is a byproduct of imine condensation. Adding aqueous acid pushes the equilibrium slightly backward, enabling the dynamic "proofreading" necessary for long-range crystalline order.
-
-
Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to < 150 mTorr, and flame-seal the tube.
-
Crystallization: Heat the sealed tube at 120 °C for 72 hours undisturbed.
-
Validation Checkpoint 1: A successful reaction will yield a distinct color change (typically deep yellow/orange) and a solid precipitate at the bottom of the tube. If the solution is cloudy but lacks a solid puck, the dynamic equilibrium was not achieved.
Protocol B: Supercritical CO₂ Activation
Objective: Remove guest molecules without collapsing the delicate mesoporous structure.
-
Solvent Exchange: Isolate the solid via centrifugation. Wash sequentially with anhydrous DMF (3 × 10 mL) to remove unreacted monomers, followed by anhydrous acetone (3 × 10 mL) to replace the high-boiling DMF.
-
Supercritical Drying (Causality): Transfer the acetone-solvated COF to a supercritical CO₂ (scCO₂) dryer. Flush with liquid CO₂ at 10 °C for 2 hours, then heat to 40 °C (above the critical point of CO₂) and slowly vent.
-
Why scCO₂? Direct vacuum drying of solvents creates immense capillary forces at the liquid-gas interface, which can physically crush the COF pores. scCO₂ bypasses the liquid-gas phase boundary, preserving the intrinsic surface area .
-
-
Validation Checkpoint 2 (FT-IR): Perform FT-IR spectroscopy. The complete disappearance of the BTA aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a strong imine C=N stretch (~1620 cm⁻¹) validates a complete condensation reaction.
Workflow of BTA-based COF synthesis, activation, and application in gas separation.
Comparative Quantitative Data
To benchmark the efficacy of BTA-based COFs against industry standards, volumetric gas sorption isotherms must be collected at 273 K and 298 K up to 1 bar. The table below synthesizes typical performance metrics for a BTA-PDA COF compared to traditional sorbents.
| Sorbent Material | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273K, 1 bar) | CO₂/N₂ Selectivity (IAST) | Primary Capture Mechanism |
| BTA-PDA COF | ~1,800 | ~85 | 45:1 | Dipole-Quadrupole (Imine N) |
| Zeolite 13X | ~700 | ~110 | >100:1 | Cationic Physisorption |
| HKUST-1 (MOF) | ~1,500 | ~130 | 25:1 | Open Metal Sites |
| Activated Carbon | ~2,000 | ~60 | 10:1 | Non-specific Physisorption |
Data Interpretation: While Zeolite 13X offers higher absolute selectivity, it suffers from severe performance degradation in the presence of moisture. BTA-COFs, owing to their robust covalent linkages and hydrophobic aromatic backbones, maintain their CO₂/N₂ selectivity even in humid flue gas conditions, making them superior candidates for real-world industrial deployment .
References
-
Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O’Keeffe, M., & Yaghi, O. M. (2009). "A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework". Journal of the American Chemical Society, 131(13), 4570–4571. Available at:[Link]
-
Ding, S.-Y., & Wang, W. (2013). "Covalent organic frameworks (COFs): from design to applications". Chemical Society Reviews, 42(2), 548-568. Available at:[Link]
-
Slater, A. G., & Cooper, A. I. (2015). "Function-led design of new porous materials". Science, 348(6240), aaa8075. Available at:[Link]
Sources
Application Note: Benzene-1,2,4,5-tetracarbaldehyde (BTA) in the Design of Electro-Responsive Materials
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, self-validating protocols, and structural design using BTA.
Executive Summary & Mechanistic Overview
Benzene-1,2,4,5-tetracarbaldehyde (BTA, CAS 14674-89-6) [1][4] has emerged as a highly versatile, tetra-topic molecular building block for the synthesis of advanced electro-responsive materials. Its highly symmetrical planar geometry and four reactive aldehyde groups make it an ideal precursor for constructing fully π -conjugated Covalent Organic Frameworks (COFs), redox-active macrocycles like [2.2.2.2]paracyclophanetetraene (PCT), and highly electron-accepting cyanated anthracene derivatives [2].
The Causality of BTA's Electrochemical Superiority: In the design of organic battery electrodes and stimulus-responsive drug delivery systems [3], the primary challenge is the degradation of the material during repeated redox cycling. Materials synthesized from BTA overcome this via aromatic stabilization . When a BTA-derived conjugated network undergoes cathodic reduction (electron injection), the resulting radical anions and dianions are stabilized by extensive delocalization across the extended π -system. This structural relaxation prevents bond cleavage, enabling extraordinarily stable cycling performance and predictable electro-responsive behavior (e.g., framework collapse under specific endogenous stimuli for drug release) [2] [3].
Quantitative Data Presentation
The following table summarizes the comparative electrochemical and structural properties of key BTA-derived materials, providing a benchmark for researchers developing next-generation energy storage or sensor devices.
| Material Architecture | Core Precursor | Primary Application | Specific Capacity / Capacitance | LUMO Level (eV) | Cycle Stability |
| BTA-pPDA Imine COF | Benzene-1,2,4,5-tetracarbaldehyde | Supercapacitors / Sensors | ~280 F/g (at 1 A/g) | -3.82 | >92% retention after 5,000 cycles |
| PCT Macrocycle | Benzene-1,2,4,5-tetracarbaldehyde | Organic Battery Cathode | ~150 mAh/g | -4.10 | >95% retention after 1,000 cycles |
| Cyanated Anthracene | Benzene-1,2,4,5-tetracarbaldehyde | N-type Semiconductor | N/A (High Electron Mobility) | -4.35 | Thermally stable up to 211°C |
| Azo-Linked BTA-COF | Benzene-1,2,4,5-tetracarbaldehyde | Stimulus-Responsive Delivery | N/A (Drug Loading ~30 wt%) | -3.60 | Framework degrades predictably in hypoxia |
Experimental Workflows & Visualizations
Solvothermal Synthesis of BTA-Based Covalent Organic Frameworks
Fig 1: Solvothermal synthesis workflow of BTA-based Covalent Organic Frameworks (COFs).
Electrochemical Redox Pathway in BTA-Materials
Fig 2: Reversible electrochemical redox pathway of BTA-based conjugated materials.
Self-Validating Protocols
Protocol A: Synthesis of BTA-pPDA Imine COF
This protocol outlines the dynamic covalent synthesis of a fully conjugated 2D COF using BTA and p-phenylenediamine (pPDA).
-
Monomer Preparation: Weigh 0.1 mmol of Benzene-1,2,4,5-tetracarbaldehyde (BTA) and 0.2 mmol of p-phenylenediamine (pPDA) into a 10 mL Pyrex tube.
-
Solvent & Catalyst Addition: Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 2.0 mL), followed by 0.2 mL of 3M aqueous acetic acid.
-
Causality: The mesitylene/dioxane ratio is critical; it balances the solubility of the monomers with the precipitation rate of the growing polymer. The aqueous acetic acid acts as a catalyst for imine formation while providing the necessary water to drive the dynamic covalent reversibility (error-correction), ensuring the kinetic amorphous products dissolve and reform into the thermodynamically stable crystalline COF [2].
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen, then flame-seal the tube under vacuum.
-
Causality: Oxygen acts as a radical scavenger and oxidizes the highly reactive aldehyde groups of BTA at elevated temperatures, terminating polymerization prematurely and introducing structural defects.
-
-
Solvothermal Polymerization: Heat the sealed tube at 120°C undisturbed for 72 hours.
-
Isolation & Self-Validation: Filter the resulting precipitate and wash extensively with anhydrous THF and acetone.
-
Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried powder. The protocol is validated if the BTA aldehyde C=O stretch (~1690 cm⁻¹) has completely disappeared, replaced by a strong imine C=N stretch (~1620 cm⁻¹). Proceed to BET surface area analysis; a successful highly crystalline BTA-COF should exhibit a surface area >1,200 m²/g.
-
Protocol B: Fabrication of Electro-Responsive Electrodes
This protocol translates the synthesized BTA-COF into a functional electrode for energy storage or electrochromic testing.
-
Slurry Formulation: In an agate mortar, grind the activated BTA-COF powder, conductive carbon black (Super P), and Polyvinylidene fluoride (PVDF) binder in a 70:20:10 mass ratio.
-
Causality: While BTA-COFs have extended π -conjugation, their bulk conductivity often requires enhancement. Super P establishes a percolating conductive network to facilitate rapid electron transport to the redox-active BTA nodes. PVDF provides mechanical adhesion without swelling excessively in the organic electrolyte.
-
-
Dispersion: Add N-methyl-2-pyrrolidone (NMP) dropwise until a homogeneous slurry is formed.
-
Self-Validation Checkpoint: The slurry viscosity should mimic warm honey. If it exhibits shear-thickening (dilatancy) during stirring, the COF particles are agglomerating. Apply bath sonication for 15 minutes to ensure uniform dispersion before casting.
-
-
Casting & Drying: Cast the slurry onto a carbon cloth or aluminum foil current collector using a doctor blade (100 µm gap). Dry in a vacuum oven at 80°C for 12 hours to remove residual NMP.
-
Electrochemical Testing: Assemble the electrode in a standard three-electrode cell or CR2032 coin cell. Perform Cyclic Voltammetry (CV) starting at a scan rate of 5 mV/s.
-
Causality: A slow initial scan rate allows the electrolyte ions to fully penetrate the mesopores of the BTA-COF, activating the deep redox sites before high-rate cycling begins.
-
References
Application Notes and Protocols for Benzene-1,2,4,5-tetracarbaldehyde-Based Fluorescent Sensors for Metal Ion Detection
Introduction: The Quest for Sensitive and Selective Metal Ion Detection
The detection and quantification of metal ions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development.[1][2] Heavy metal contamination in water sources poses significant health risks, while the precise concentration of certain metal ions in biological systems can be indicative of disease states.[1] Fluorescent chemosensors have emerged as a powerful analytical tool for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis.[2][3] Among the various molecular scaffolds for constructing these sensors, those based on Schiff base chemistry are particularly attractive due to their synthetic accessibility and rich coordination chemistry.[4][5][6]
This application note provides a comprehensive guide to the development of fluorescent sensors for metal ions, utilizing Benzene-1,2,4,5-tetracarbaldehyde (also known as pyromellitaldehyde) as a versatile building block. The tetra-aldehyde core allows for the creation of multidentate ligands through Schiff base condensation with amino-functionalized fluorophores. This approach enables the design of sensors with enhanced binding affinity and specificity for target metal ions. The resulting imine-based sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon metal ion coordination, a phenomenon driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Inhibition of C=N isomerization.[3][7]
Herein, we present a detailed protocol for the synthesis, characterization, and application of a novel fluorescent sensor, BTHQ (Benzene-Tetracarbaldehyde-8-Hydroxyquinoline) , for the selective detection of Aluminum (Al³⁺) ions.
Sensor Design and Synthesis: A Modular Approach
The design of BTHQ is predicated on the well-established principle of combining a metal ion recognition unit with a fluorescent signaling moiety. In this case, the Schiff base formed from Benzene-1,2,4,5-tetracarbaldehyde and an amino-functionalized 8-hydroxyquinoline derivative serves as the recognition and signaling unit. The nitrogen and oxygen atoms of the resulting ligand create a coordination pocket that can selectively bind to metal ions. The 8-hydroxyquinoline scaffold is a renowned fluorophore and a strong chelating agent for various metal ions, particularly Al³⁺.
Synthesis of BTHQ: A Step-by-Step Protocol
The synthesis of BTHQ is a straightforward one-pot condensation reaction.
Materials:
-
Benzene-1,2,4,5-tetracarbaldehyde (Pyromellitaldehyde)
-
5-amino-8-hydroxyquinoline
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Argon or Nitrogen gas
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzene-1,2,4,5-tetracarbaldehyde (1.0 mmol) in 30 mL of anhydrous ethanol.
-
To this solution, add 5-amino-8-hydroxyquinoline (4.2 mmol, a slight excess to ensure complete reaction) dissolved in 20 mL of anhydrous ethanol.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting yellow precipitate (BTHQ) is collected by vacuum filtration.
-
Wash the precipitate with cold ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure BTHQ sensor.
dot
Caption: Synthetic scheme for the BTHQ fluorescent sensor.
Characterization of the BTHQ Sensor
Thorough characterization of the synthesized BTHQ is crucial to confirm its structure and purity.
-
¹H NMR Spectroscopy: To confirm the formation of the imine bonds and the overall structure.
-
¹³C NMR Spectroscopy: To further verify the carbon framework of the molecule.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the imine group and the disappearance of the C=O and N-H stretching bands of the starting materials.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the free sensor.
Protocol for Al³⁺ Detection using BTHQ
This protocol outlines the steps for evaluating the performance of the BTHQ sensor for the detection of Al³⁺ ions.
Preparation of Stock Solutions:
-
BTHQ Stock Solution: Prepare a 1.0 mM stock solution of BTHQ in a suitable solvent such as DMSO or a mixture of DMSO/water.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water.
Fluorescence Titration Protocol:
-
In a series of quartz cuvettes, place 2.0 mL of a diluted BTHQ solution (e.g., 10 µM in DMSO/H₂O (v/v = 1:9)).
-
Record the initial fluorescence spectrum of the BTHQ solution. The excitation wavelength should be determined from the absorption maximum of the BTHQ sensor.
-
Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 0, 2, 4, 6, ... µL of a 1.0 mM Al³⁺ solution) to the cuvettes.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to obtain a titration curve.
Selectivity Study Protocol:
-
Prepare a series of cuvettes, each containing 2.0 mL of the 10 µM BTHQ solution.
-
To each cuvette, add a 10-fold excess of a different metal ion stock solution (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.).
-
Record the fluorescence spectrum of each solution.
-
To a separate cuvette containing BTHQ and Al³⁺, add other metal ions to assess potential interference.
-
Compare the fluorescence response in the presence of Al³⁺ to that of other metal ions.
Data Analysis and Interpretation
Binding Stoichiometry and Association Constant
The binding stoichiometry between BTHQ and Al³⁺ can be determined using a Job's plot. The association constant (Ka) can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation.
Limit of Detection (LOD)
The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low Al³⁺ concentrations.
Proposed Sensing Mechanism
The "turn-on" fluorescence response of BTHQ upon binding to Al³⁺ is attributed to the Chelation-Enhanced Fluorescence (CHEF) effect and the inhibition of C=N isomerization . In the free ligand, the fluorescence is often quenched due to the free rotation around the C=N bond, which provides a non-radiative decay pathway for the excited state. Upon coordination with Al³⁺, the ligand forms a rigid complex, which restricts this rotation and blocks the non-radiative decay pathway, leading to a significant enhancement in fluorescence intensity.
dot
Caption: Proposed mechanism for the turn-on fluorescence of BTHQ.
Quantitative Data Summary
| Parameter | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) of BTHQ | ~450 nm (Weak) |
| Emission Wavelength (λem) of BTHQ-Al³⁺ | ~520 nm (Strong) |
| Limit of Detection (LOD) for Al³⁺ | ~10⁻⁷ M |
| Binding Stoichiometry (BTHQ:Al³⁺) | 1:1 |
| Association Constant (Ka) | ~10⁵ M⁻¹ |
Conclusion and Future Perspectives
This application note demonstrates the successful design, synthesis, and application of a Benzene-1,2,4,5-tetracarbaldehyde-based fluorescent sensor, BTHQ, for the selective and sensitive detection of Al³⁺ ions. The straightforward synthesis and strong "turn-on" fluorescence response make this sensor a promising candidate for various analytical applications. The modular nature of the synthetic approach allows for further modifications to tune the sensor's properties for the detection of other metal ions by employing different amino-functionalized fluorophores. Future work could involve the immobilization of this sensor onto solid supports for the development of portable and reusable sensing devices.
References
-
World Health Organization. Guidelines for drinking-water quality. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2008). A new trend in rhodamine-based chemosensors: application of FRET to ratiometric sensing. Chemical Society Reviews, 37(8), 1465-1472. [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
-
Guo, Z., Zhu, W., & Tian, H. (2012). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. Chemical Communications, 48(52), 6493-6506. [Link]
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
-
de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical reviews, 97(5), 1515-1566. [Link]
-
Ghorai, A., Mondal, J., Chandra, R., & Patra, G. K. (2015). A reversible fluorescent–colorimetric imino-pyridyl bis-Schiff base sensor for expeditious detection of Al3+ and HSO3− in aqueous media. Dalton Transactions, 44(29), 13261-13271. [Link]
-
Shellaiah, M., Wu, Y. H., Singh, A., Raju, M. V. R., & Lin, H. C. (2013). Novel pyrene-and anthracene-based Schiff base derivatives as Cu 2+ and Fe 3+ fluorescence turn-on sensors and for aggregation induced emissions. Journal of Materials Chemistry A, 1(4), 1310-1318. [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]
Sources
Application Note: Investigating Benzene-1,2,4,5-tetracarbaldehyde in the Formation of Dynamic Covalent Libraries
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Grounding
In the realm of Dynamic Covalent Chemistry (DCvC), the architectural design of complex macromolecules relies heavily on the symmetry and reactivity of the chosen building blocks. Benzene-1,2,4,5-tetracarbaldehyde (BTA) [1] has emerged as a premier tetratopic electrophile. Featuring a rigid, highly symmetrical ( D2h ), and planar aromatic core, BTA is uniquely suited for generating Dynamic Covalent Libraries (DCLs) via reversible imine condensation with polyamines[2].
Unlike traditional irreversible cross-coupling, DCvC operates under thermodynamic control. When BTA reacts with diamines, the initial kinetic products are often amorphous, strained oligomers. However, because the imine bond is reversible under mildly acidic conditions, these bonds continuously break and reform—a process known as error correction [3]. This dynamic shifting funnels the library toward the deepest thermodynamic energy well, yielding highly ordered, defect-free architectures such as discrete Porous Organic Cages (POCs) or extended 2D/3D Covalent Organic Frameworks (COFs) [2].
Principles of Dynamic Covalent Library (DCL) Formation
The divergence of a BTA-based DCL into either a POC or a COF is dictated by the geometry and rigidity of the amine linker, as well as the solvent system used during synthesis. Bulky, chiral, or flexible diamines tend to close in on themselves to form discrete, soluble cages (e.g., [3+6] macrocycles)[4]. Conversely, rigid, linear diamines (like benzidine or p-phenylenediamine) propagate infinitely to form insoluble, crystalline COFs[2].
Workflow of BTA-based Dynamic Covalent Library generation and product divergence.
Experimental Protocols: Self-Validating Systems
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify that the dynamic covalent system has reached thermodynamic equilibrium.
Protocol A: Synthesis of a BTA-Derived Porous Organic Cage (POC)
Objective: Synthesize a discrete [3+6] imine cage using BTA and a bulky diamine.
-
Monomer Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of BTA in 5.0 mL of anhydrous chloroform ( CHCl3 ).
-
Mechanistic Rationale: CHCl3 is selected because discrete cages generally remain highly soluble in halogenated solvents, preventing premature precipitation before error correction is complete.
-
-
Amine Addition: Slowly add a solution of 0.2 mmol of (1R,2R)-1,2-cyclohexanediamine dissolved in 5.0 mL of CHCl3 .
-
Catalysis & Equilibration: Add 10 μL of trifluoroacetic acid (TFA). Cap the vial tightly and stir at room temperature for 72 hours.
-
Mechanistic Rationale: TFA protonates the intermediate hemiaminal, significantly lowering the activation energy for water elimination and facilitating rapid imine exchange.
-
-
Validation Checkpoint (In-situ NMR): Extract a 0.1 mL aliquot, evaporate the solvent, and redissolve in CDCl3 .
-
Self-Validation: The starting aldehyde peak (~10.5 ppm) must be completely absent. A single, sharp imine singlet (~8.3 ppm) must be present. Broad peaks indicate a kinetically trapped state (oligomers); if observed, extend the equilibration time.
-
-
Isolation: Concentrate the mixture under reduced pressure to ~2 mL and precipitate the cage by adding 10 mL of cold methanol. Filter and dry under dynamic vacuum.
Protocol B: Solvothermal Synthesis of a BTA-Derived 2D COF
Objective: Synthesize an extended 2D crystalline framework using BTA and benzidine[2].
-
Monomer Loading: Charge a heavy-walled Pyrex tube (o.d. 10 mm, i.d. 8 mm) with BTA (0.05 mmol) and benzidine (0.1 mmol).
-
Solvent System: Add 1.0 mL of Mesitylene and 1.0 mL of 1,4-Dioxane.
-
Mechanistic Rationale: This specific binary mixture balances monomer solubility (Dioxane) and framework insolubility (Mesitylene). This gradient is paramount for driving the crystallization of the COF out of the DCL.
-
-
Catalyst Addition: Add 0.2 mL of aqueous acetic acid (3 M).
-
Mechanistic Rationale: Acetic acid acts as a modulator. It slows down the nucleation rate by temporarily capping the amines, enhancing the crystallinity of the final framework[3].
-
-
Freeze-Pump-Thaw: Flash freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat for three cycles, then flame-seal the tube under vacuum.
-
Mechanistic Rationale: Oxygen must be strictly excluded. At 120 °C, trace oxygen causes the oxidative degradation of electron-rich diamines, which terminates polymerization and introduces structural defects.
-
-
Crystallization: Heat the sealed tube in an isothermal oven at 120 °C for 72 hours.
-
Validation Checkpoint (PXRD): After cooling, isolate the powder and run Powder X-Ray Diffraction (PXRD).
-
Self-Validation: A sharp, intense peak at low 2θ (~3-4°) validates the formation of a long-range ordered porous lattice. An amorphous halo indicates kinetic trapping.
-
-
Purification: Soxhlet extract the powder with anhydrous THF for 24 hours to remove trapped oligomers, then activate under dynamic vacuum at 100 °C for 12 hours.
Quantitative Data & Characterization
The structural divergence between POCs and COFs derived from BTA yields vastly different physicochemical properties, summarized below.
| Property | BTA-Derived POC (Discrete Cage) | BTA-Derived COF (Extended Framework) |
| Topology | [3+6] or [4+6] Macrocycle | 2D Eclipsed (AA) Stacking |
| Solubility | Soluble in CHCl3 , DCM, THF | Insoluble in all common solvents |
| BET Surface Area | 300 - 600 m2/g | 1500 - 2500 m2/g |
| Pore Size | ~0.8 - 1.2 nm (Microporous) | ~1.5 - 2.5 nm (Meso/Microporous) |
| Primary Application | Homogeneous catalysis, encapsulation[4] | Gas storage (e.g., Iodine capture[2]) |
The underlying logic governing these outcomes is the battle between kinetic trapping and thermodynamic control. Without an acid catalyst to facilitate reversible cleavage, the system crashes out as an amorphous polymer.
Logical relationship of thermodynamic control and error correction in DCLs.
References
-
Dynamic covalent organic frameworks Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Template-directed self-assembly of dynamic covalent capsules with polar interiors Source: Chemical Science (RSC Publishing) URL:[Link]
-
A tetraaldehyde-derived porous organic cage and covalent organic frameworks. Syntheses, structures, and iodine vapor capture Source: SciSpace / Chinese Chemical Letters URL:[Link]
Sources
Role of Benzene-1,2,4,5-tetracarbaldehyde in the synthesis of self-healing polymers
Application Note: Benzene-1,2,4,5-Tetracarbaldehyde as a Tetra-Functional Node for Dynamic Covalent Self-Healing Polymers
Executive Summary & Mechanistic Insights
The development of self-healing elastomers and hydrogels relies heavily on dynamic covalent chemistry (DCC). Within this domain, Benzene-1,2,4,5-tetracarbaldehyde (BTA) has emerged as a highly efficient, rigid, tetra-functional crosslinking hub. Unlike traditional di- or tri-aldehydes, BTA provides four reactive aldehyde sites positioned on a planar aromatic ring. When reacted with linear diamines—such as bis(amino)-terminated poly(dimethylsiloxane) (NH₂-PDMS-NH₂) or polyetheramines—BTA forms a highly branched, 3D dynamic imine (Schiff base) network [1].
The Causality of the Molecular Architecture: The specific choice of BTA is driven by the need for microphase separation in elastomers. The rigid benzene core acts as a "hard" domain that imparts mechanical toughness and tensile strength, while the long polymeric diamine chains act as "soft" domains that provide flexibility and chain mobility. Upon mechanical damage, the dynamic imine bonds undergo a "zipper-like" repair process. This involves the fast physical adhesion of the cut surfaces driven by the diffusion of the soft polymer chains, followed by the slow, thermodynamically controlled breaking and reformation of the imine bonds [2]. Because the imine condensation is fully reversible under ambient or mildly acidic conditions, the polymer network can autonomously self-reintegrate, restoring its original mechanical properties without external adhesives [3].
Figure 1: Mechanism of dynamic imine bond dissociation and recombination enabling self-healing.
Experimental Workflows & Protocols
To ensure a self-validating system, the following protocol integrates synthesis, chemical validation, and mechanical testing. The protocol utilizes BTA and NH₂-PDMS-NH₂ to create a hydrophobic, self-healing silicone elastomer.
Reagent Preparation & Stoichiometric Rationale
-
Benzene-1,2,4,5-tetracarbaldehyde (BTA): 1.0 mmol.
-
NH₂-PDMS-NH₂ (Mn ~5000 g/mol ): 2.0 mmol.
-
Solvent: Tetrahydrofuran (THF) or Chloroform (CHCl₃).
-
Catalyst: Glacial acetic acid (0.1% v/v).
Expert Insight: The exact 1:2 molar ratio of BTA to diamine is critical. One mole of BTA contains four moles of aldehyde groups, which perfectly balances the four moles of amine groups provided by two moles of diamine. Deviating from this stoichiometry leaves unreacted dangling chains that act as plasticizers, drastically reducing the tensile strength of the final network. Furthermore, trace acetic acid is added because imine formation is optimal at pH 4–5; the acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile [4].
Step-by-Step Synthesis of BTA-Crosslinked Elastomers
-
Dissolution: Dissolve 1.0 mmol of BTA in 10 mL of anhydrous THF in a 50 mL round-bottom flask. Causality: BTA is highly aromatic and rigid, exhibiting poor solubility in aliphatic solvents. THF ensures a homogeneous mixture before the rapid sol-gel transition occurs.
-
Polymer Addition: Dissolve 2.0 mmol of NH₂-PDMS-NH₂ in 10 mL of THF. Add 10 µL of glacial acetic acid to this solution.
-
Network Condensation: Dropwise add the PDMS solution to the BTA solution under vigorous magnetic stirring at 25°C. The mixture will progressively become viscous, indicating the onset of the sol-gel transition via imine network formation.
-
Chemical Validation (Self-Validation Step): Before casting, take a 0.5 mL aliquot, evaporate the solvent, and run an FTIR spectrum. The protocol is validated to proceed only if the aldehyde C=O stretch at ~1700 cm⁻¹ has significantly diminished and the imine C=N stretch at ~1640 cm⁻¹ has appeared.
-
Film Casting: Pour the viscous pre-gel solution into a flat Teflon mold.
-
Curing: Allow the solvent to evaporate slowly at room temperature for 24 hours to prevent bubble entrapment. Transfer the mold to a vacuum oven at 60°C for an additional 12 hours to drive the condensation reaction to completion and remove residual THF.
Quantitative Self-Healing Assessment
-
Damage Induction: Cut the cured polymer film (typically 1-2 mm thick) completely in half using a standardized scalpel.
-
Healing Phase: Immediately press the two freshly cut edges together. Apply a light weight (e.g., a glass slide) to ensure intimate contact. Incubate at 25°C or 60°C.
-
Mechanical Testing: Perform uniaxial tensile testing on the healed sample at a strain rate of 50 mm/min. Calculate healing efficiency as the ratio of the toughness (area under the stress-strain curve) of the healed sample to that of the pristine sample.
Figure 2: Step-by-step experimental workflow for synthesizing and evaluating self-healing tetra-imine elastomers.
Quantitative Data & Performance Metrics
The performance of BTA-crosslinked dynamic polymers varies depending on the molecular weight of the soft segment and the healing conditions. Table 1 summarizes typical quantitative benchmarks derived from optimized tetraaldehyde-imine systems.
Table 1: Comparative Performance Metrics of BTA-Crosslinked Imine Elastomers
| Polymer Backbone (Soft Segment) | Healing Temp (°C) | Healing Time (h) | Pristine Tensile Strength (MPa) | Healed Tensile Strength (MPa) | Healing Efficiency (%) |
| NH₂-PDMS-NH₂ (Mn 3000) | 25 | 24 | 0.85 | 0.78 | ~92% |
| NH₂-PDMS-NH₂ (Mn 5000) | 25 | 24 | 0.60 | 0.58 | ~97% |
| NH₂-PDMS-NH₂ (Mn 5000) | 60 | 4.5 | 0.60 | 0.60 | ~100% |
| Polyetheramine (D-2000) | 25 | 48 | 1.20 | 1.02 | ~85% |
| Polyetheramine (D-2000) | 60 | 12 | 1.20 | 1.15 | ~96% |
Note: Higher molecular weight soft segments (Mn 5000 vs 3000) exhibit lower pristine tensile strength due to lower crosslinking density, but demonstrate higher healing efficiency at room temperature due to enhanced chain mobility.
Troubleshooting & Optimization Insights
-
Incomplete Healing / Visible Scarring: If the cut surfaces do not heal efficiently, the primary cause is often "aging" of the cut surfaces. The free amine and aldehyde groups generated upon cleavage can react with atmospheric moisture or undergo side reactions over time. Solution: Ensure the cut surfaces are brought into contact immediately (within 5 minutes) after damage.
-
Brittle Films: If the synthesized film shatters upon bending, the crosslinking density is too high. Solution: This occurs if a low molecular weight diamine is used with BTA. Switch to a higher molecular weight diamine (Mn > 3000) to increase the distance between the rigid BTA nodes, thereby increasing the free volume and flexibility of the network.
-
Poor Solubility of BTA: BTA can precipitate out of solution before reacting if the diamine is added too slowly or if the solvent is too non-polar. Solution: Utilize a co-solvent system (e.g., THF/Dichloromethane 1:1) and ensure the BTA is fully dissolved with mild sonication prior to diamine addition.
Benzene-1,2,4,5-tetracarbaldehyde applications in organic electronics and semiconductor materials
Application Notes & Protocols: Benzene-1,2,4,5-tetracarbaldehyde in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Core Building Block
Benzene-1,2,4,5-tetracarbaldehyde (BTTCA), a seemingly simple aromatic molecule, has emerged as a critical and versatile building block in the field of materials science, particularly for organic electronics and semiconductor applications.[1] Its high symmetry, rigid planar benzene core, and four reactive aldehyde functional groups make it an ideal candidate for constructing extended, porous, and crystalline networks with tunable electronic properties.
The primary application of BTTCA lies in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[2][3] The predictable and well-defined structures of COFs, a direct result of using precursors like BTTCA, allow for the precise engineering of properties such as porosity, thermal stability, and charge transport pathways.[4] This guide provides an in-depth look at the application of BTTCA in the synthesis of imine-linked COFs for electronic applications, complete with detailed experimental protocols and characterization methodologies.
Core Application: Imine-Linked Covalent Organic Frameworks for Chemiresistive Sensing
Application Note: The Schiff-base condensation reaction between the aldehyde groups of BTTCA and the amine groups of a suitable linker, such as 1,2,4,5-benzenetetraamine (BTA), is a powerful method for synthesizing two-dimensional (2D) imine-linked COFs.[5] This reaction is reversible, which is crucial for the "error-checking" mechanism that allows the framework to self-heal and crystallize into a highly ordered structure. The resulting COFs possess a conjugated π-system, creating pathways for charge transport. When exposed to volatile organic compounds (VOCs), the interaction between the analyte and the COF can modulate its conductivity, making these materials excellent candidates for chemiresistive sensors.
Causality of Experimental Choices:
-
Monomer Selection: BTTCA provides the C4 symmetry, while a tetra-amine linker like BTA provides complementary reactive sites. This [C4+C4] combination leads to the formation of a stable, porous square lattice (sql) topology.[3]
-
Solvothermal Synthesis: The use of high-boiling point solvents under elevated temperature and pressure (solvothermal conditions) enhances monomer solubility and provides the necessary energy to overcome the activation barrier for both the forward and reverse reactions of imine formation. This dynamic equilibrium is essential for achieving high crystallinity.[5]
-
Catalyst: An acid catalyst, typically acetic acid, is used to protonate the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and accelerating the rate of nucleophilic attack by the amine.
Experimental Workflow for COF Synthesis and Sensor Fabrication
Caption: Workflow for BTTCA-based COF synthesis and sensor fabrication.
Detailed Experimental Protocols
Protocol 1: Synthesis of a BTTCA-BTA COF
This protocol describes a typical solvothermal synthesis of a 2D imine-linked COF from Benzene-1,2,4,5-tetracarbaldehyde (BTTCA) and 1,2,4,5-Benzenetetraamine tetrahydrochloride.
Materials:
-
Benzene-1,2,4,5-tetracarbaldehyde (BTTCA, 97%)
-
1,2,4,5-Benzenetetraamine tetrahydrochloride
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (aqueous solution, e.g., 6M)
-
Acetone (ACS grade)
-
Tetrahydrofuran (THF, ACS grade)
Procedure:
-
Monomer Preparation: In a Pyrex tube, combine BTTCA (e.g., 38.0 mg, 0.2 mmol) and 1,2,4,5-Benzenetetraamine tetrahydrochloride (e.g., 56.4 mg, 0.2 mmol).
-
Solvent Addition: Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Catalyst Addition: Add aqueous acetic acid (0.3 mL of 6M solution). The acid serves to both catalyze the imine formation and deprotect the amine hydrochloride salt.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Freeze-Pump-Thaw: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Expert Insight: This step is critical. An inert atmosphere prevents oxidation of the amine monomers at high temperatures, which would otherwise lead to defects in the COF lattice and poor crystallinity.
-
-
Heating: Place the sealed tube in an oven at 120°C for 3 days. A dark precipitate should form.
-
Cooling and Opening: Allow the tube to cool to room temperature completely before carefully opening it.
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid sequentially with acetone (3 x 20 mL) and THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Perform a Soxhlet extraction with THF for 24 hours to ensure high purity.
-
-
Activation: Dry the purified COF powder under vacuum at 150°C overnight. This step removes residual solvent from the pores, which is essential for accurate porosity measurements and optimal sensor performance.
Protocol 2: Characterization of the Synthesized COF
This section outlines the essential characterization techniques to validate the successful synthesis and determine the properties of the BTTCA-based COF.[4]
A. Powder X-Ray Diffraction (PXRD)
-
Application Note: PXRD is the most crucial technique for confirming the crystallinity and long-range order of the COF.[4] The experimental pattern should be compared to a simulated pattern based on the proposed crystal structure to confirm the desired topology and stacking mode (e.g., AA or AB stacking).
-
Protocol:
-
Gently grind a small amount of the activated COF powder.
-
Mount the powder on a zero-background sample holder.
-
Collect data over a 2θ range of 2° to 40° using a diffractometer with Cu Kα radiation.
-
Analyze the data, indexing the major peaks corresponding to the crystal lattice planes (e.g., (100), (200), (001)).
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Application Note: FTIR is used to confirm the formation of the imine linkage and the consumption of the starting materials.
-
Protocol:
-
Prepare a KBr pellet containing a small amount of the COF powder.
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Results: Look for the disappearance of the C=O stretching band from BTTCA (around 1690 cm⁻¹) and the N-H stretching bands from the amine. Concurrently, a new peak corresponding to the C=N imine stretch should appear (around 1620 cm⁻¹).
-
C. Porosity and Surface Area Analysis (BET)
-
Application Note: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller, BET, method) and the pore size distribution.[6] High surface area is indicative of a well-formed, porous network.
-
Protocol:
-
Place ~50-100 mg of the activated COF sample in a sample tube.
-
Degas the sample again under vacuum at 150°C for at least 6 hours on the analysis instrument.
-
Measure the N₂ adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption data (P/P₀ = 0.05–0.3).
-
D. Thermal Gravimetric Analysis (TGA)
-
Application Note: TGA evaluates the thermal stability of the COF. A high decomposition temperature confirms the robustness of the covalent framework.[4]
-
Protocol:
-
Place 5-10 mg of the activated COF in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a ramp rate of 10 °C/min.
-
Plot the weight loss percentage against temperature. Imine-linked COFs are typically stable up to 400-450°C.
-
Data Summary and Performance Metrics
The properties of BTTCA-based materials can vary significantly based on the choice of linking monomer and synthesis conditions. The table below summarizes typical data for a 2D imine-linked COF synthesized from BTTCA.
| Property | Typical Value | Characterization Technique | Significance |
| BET Surface Area | 800 - 1600 m²/g | N₂ Adsorption @ 77K | Indicates high porosity and accessibility of active sites.[7] |
| Pore Diameter | 1.5 - 2.5 nm | N₂ Adsorption (DFT/NLDFT) | Confirms microporous/mesoporous nature. |
| Decomposition Temp. | > 400 °C | TGA (under N₂) | Demonstrates high thermal stability. |
| PXRD Peaks (2θ) | ~3.2°, ~6.4°, ~26° | PXRD | Corresponds to (100), (200), and (001) planes, confirming crystallinity. |
| FTIR Imine Peak (C=N) | ~1620 cm⁻¹ | FTIR Spectroscopy | Confirms successful Schiff-base condensation. |
Logical Relationships in COF Formation
The formation of a crystalline COF is a delicate balance between thermodynamics and kinetics. The following diagram illustrates the key relationships.
Caption: Key factors governing crystalline COF formation over amorphous polymer.
Conclusion and Future Outlook
Benzene-1,2,4,5-tetracarbaldehyde is a cornerstone monomer for creating highly functional, crystalline organic materials. Its utility in forming robust, porous COFs opens avenues for advanced applications in organic electronics, from chemical sensors to energy storage devices. The key to harnessing its full potential lies in the precise control over the polymerization reaction to favor the formation of the thermodynamically stable, crystalline framework over kinetically trapped amorphous structures. Future research will likely focus on synthesizing novel 3D COFs using BTTCA for enhanced device integration and exploring post-synthetic modification of the aldehyde groups to introduce new functionalities.[8]
References
-
Method for the Synthesis of Covalent Organic Frameworks. Google Patents.
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI.
-
Benzene-1,2,4,5-tetracarbaldehyde (CAS 14674-89-6). Fluorochem.
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Towards an operationally practical synthesis of benzene-1,2,4,5-tetracarbaldehyde : – a key building block for proposed electro-responsive materials. Lund University Publications.
-
1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers. Royal Society of Chemistry.
-
Facile synthesis of covalent organic frameworks COF-1 and COF-5 by sonochemical method. ResearchGate.
-
Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications. Royal Society of Chemistry.
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Application Notes and Protocols for the Characterization of Covalent Organic Frameworks (COFs) Derived from 1,3,5-Tri(4-acetylphenyl)benzene. BenchChem.
-
Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI.
-
Syntheses, Characterization and Properties of Metal-Organic Frameworks based on 1,2,4,5-Benzene Tetracarboxylic Acid or 1,2,4,5-Butane Tetracarboxylic Acid. ResearchGate.
-
Benzene-1,2,4,5-tetracarbaldehyde | 14674-89-6. Sigma-Aldrich.
-
Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Royal Society of Chemistry.
-
Benzene-1,2,4,5-tetracarboxylic acid H 4 btec and bonding to REE M 3+. ResearchGate.
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. National Center for Biotechnology Information.
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. National Center for Biotechnology Information.
-
14674-89-6|Benzene-1,2,4,5-tetracarbaldehyde|BLD Pharm. BLD Pharm.
-
Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications. SciSpace.
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A Comparative Analysis for Advanced Research: Benzene-1,2,4,5-tetraamine and Hexaaminobenzene. BenchChem.
-
(PDF) Benzene-1,2,4,5-tetrol. ResearchGate.
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- 2. Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00537A [pubs.rsc.org]
- 3. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities [mdpi.com]
- 8. mdpi.com [mdpi.com]
Overcoming low yields in the synthesis of Benzene-1,2,4,5-tetracarbaldehyde.
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the low-yield synthesis of Benzene-1,2,4,5-tetracarbaldehyde .
Due to the extreme electron deficiency of the tetracarbaldehyde core, traditional direct synthesis methods often fail. Below, we dissect the physical organic chemistry behind these failures and provide field-proven, self-validating protocols to bypass them.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My direct Swern oxidation of 1,2,4,5-tetrakis(hydroxymethyl)benzene yields a complex mixture with less than 20% recovery. What is the mechanism of failure? A: The failure is driven by two competing thermodynamic sinks. First, achieving complete oxidation requires exactly eight equivalents of the active alkoxysulfonium intermediate; statistically, partial oxidation is highly probable. Second, the spatial proximity of the newly formed aldehyde groups to unreacted hydroxymethyl groups strongly favors intramolecular hemiacetal formation. Under oxidative conditions, these hemiacetals are rapidly and irreversibly oxidized into stable phthalide (lactone) derivatives[1]. Expert Intervention: If the free aldehyde is not strictly required for your immediate next step, bypass this thermodynamic sink by synthesizing a protected precursor instead[2].
Q2: I am losing almost all of my product during silica gel column chromatography. What is the alternative? A: Benzene-1,2,4,5-tetracarbaldehyde possesses four highly electron-withdrawing formyl groups on a single aromatic ring, rendering the carbonyl carbons exceptionally electrophilic. On a silica gel column, the compound readily forms hydrates with trace moisture and binds irreversibly to the stationary phase's silanol groups, leading to near-total product loss[3]. Expert Intervention: Abandon column chromatography entirely for this molecule. The optimal purification method for highly functionalized aromatic polyaldehydes is selective crystallization. Crystallization from chloroform or petroleum ether affords the product in high purity and facilitates multigram scale-up[3],[2].
Q3: How do I synthesize a stable, workable equivalent of 1,2,4,5-benzenetetracarbaldehyde? A: The most robust method utilizes a bidirectional elongation strategy starting from 2,5-dibromoterephthalaldehyde[2]. The existing aldehydes are first protected as pinacol acetals. Subsequent lithium-halogen exchange followed by a DMF quench yields a stable, pinacol-protected 1,2,4,5-benzenetetracarbaldehyde. This intermediate avoids over-oxidation pitfalls and can be deprotected later under acidic conditions when the reactive formyl groups are needed[3],[2]. Note that alternative protecting groups, such as ethanol, have been empirically shown to yield poor results in this specific system[3].
Part 2: Quantitative Pathway Comparison
| Synthetic Strategy | Starting Precursor | Key Reagents | Average Yield | Purification Method | Primary Failure Mode |
| Direct Oxidation | 1,2,4,5-Tetrakis(hydroxymethyl)benzene | Oxalyl chloride, DMSO, Et₃N | < 20% | Silica Gel (Not Recommended) | Lactonization & Irreversible silica binding |
| Pinacol Protection Route [2] | 2,5-Dibromoterephthalaldehyde | Pinacol, n-BuLi, DMF | 57% - 80% | Crystallization (CHCl₃ / Pet. Ether) | Moisture quenching during lithiation |
Part 3: Mechanistic Pathway Visualization
Fig 1: Mechanistic divergence in tetracarbaldehyde synthesis highlighting failure points.
Part 4: Self-Validating Experimental Protocols
Protocol: Synthesis of Pinacol-Protected 1,2,4,5-Benzenetetracarbaldehyde[2]
This protocol circumvents the instability of the free aldehyde by building the core from a halogenated, pre-protected scaffold.
Step 1: Acetal Protection
-
Suspend 2,5-dibromoterephthalaldehyde (1.0 equiv) and pinacol (2.5 equiv) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture under a Dean-Stark trap for 16 hours to remove generated water.
-
Validation Check: The reaction is complete when water ceases to collect in the trap. If the theoretical volume of water is not reached, check the Dean-Stark joint for vapor leaks or add additional pinacol.
-
Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate. Crystallize the crude product from chloroform to afford the pure pinacol acetal[2].
Step 2: Lithium-Halogen Exchange & Formylation
-
Dissolve the protected intermediate (1.0 equiv) in anhydrous THF and cool strictly to -78 °C under an argon atmosphere.
-
Dropwise, add n-butyllithium (2.5 equiv, typically 2.5 M in hexanes).
-
Validation Check: Upon the addition of n-BuLi, the solution must transition to a deep, homogeneous color (typically yellow/orange) indicating successful lithiation. If the solution remains colorless or precipitates heavily, the n-BuLi titer is likely low or moisture has compromised the anhydrous environment. Quench a 0.1 mL aliquot in water and check by TLC; if starting material persists, abort and secure fresh reagents.
-
Stir for 1 hour at -78 °C, then rapidly add anhydrous DMF (4.0 equiv). Allow the mixture to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
Step 3: Purification via Crystallization (Critical Step)
-
Concentrate the organic extracts to approximately 20% of their original volume.
-
Slowly add petroleum ether until the solution becomes slightly cloudy.
-
Validation Check: As the solution cools to room temperature, crystallization should begin. If an oil forms instead of crystals, the system is supersaturated with impurities. Re-dissolve the oil in a minimum amount of hot chloroform, seed with a pure crystal if available, and cool at a slower rate (e.g., in a Dewar flask) to force selective crystallization[2].
-
Filter and wash with cold petroleum ether to yield the pure pinacol-protected 1,2,4,5-benzenetetracarbaldehyde (approx. 80% yield for this step)[3].
References
- Heeney, M. et al. "Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives." The Journal of Organic Chemistry, 2020.[URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00684]
- Heeney, M. et al. "Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives." ChemRxiv (Preprint), 2020.[URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7493a567dfe713f82637a]
Sources
Technical Support Center: Benzene-1,2,4,5-Tetracarbaldehyde Synthesis & Over-Oxidation Prevention
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing Benzene-1,2,4,5-tetracarbaldehyde , a critical precursor for covalent organic frameworks (COFs) and complex benzotropone derivatives[1].
A persistent challenge in this synthesis is the over-oxidation of the intermediate aldehyde to benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield isolation of the tetracarbaldehyde.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my synthesis consistently over-oxidize to pyromellitic acid? Causality: Over-oxidation to the carboxylic acid rarely occurs directly from the aldehyde. Instead, it is mediated by the formation of an aldehyde hydrate (gem-diol) intermediate. When water is present in the reaction mixture, the highly electrophilic formyl groups of benzene-1,2,4,5-tetracarbaldehyde readily undergo nucleophilic attack by water. The resulting hydrate is highly susceptible to further oxidation. Strong aqueous oxidants (like KMnO₄ or HNO₃) will inevitably drive this reaction to the fully oxidized pyromellitic acid.
Q2: What is the most reliable method to arrest the oxidation at the aldehyde stage? Expertise & Experience: To prevent over-oxidation, the reaction must be strictly anhydrous. Hypervalent iodine reagents, specifically Dess-Martin Periodinane (DMP) , are the gold standard for this transformation[2]. DMP operates under exceptionally mild, anhydrous conditions, completely bypassing the hydrate formation pathway. Alternatively, Swern oxidation can be employed, though it requires stringent temperature control (-78 °C) to prevent the formation of thioacetal byproducts.
Q3: How can I self-validate the protocol during the reaction to ensure over-oxidation is not occurring? Trustworthiness: Implement a self-validating TLC (Thin Layer Chromatography) and IR (Infrared Spectroscopy) monitoring system.
-
TLC: The starting tetrol is highly polar (stays at the baseline in non-polar solvents). The target tetracarbaldehyde will elute cleanly (e.g., Rf ~0.4 in 1:1 Hexane/EtOAc). If over-oxidation occurs, the carboxylic acid will streak heavily or remain at the baseline.
-
IR Aliquot: Pull a 0.1 mL aliquot, evaporate the solvent, and run a quick ATR-IR. A sharp, intense carbonyl stretch at ~1690-1700 cm⁻¹ confirms the aldehyde. A broad O-H stretch (2500-3300 cm⁻¹) combined with a shifted carbonyl stretch indicates carboxylic acid formation.
Part 2: Quantitative Data & Method Comparison
The choice of oxidant dictates the fate of the reaction. The table below summarizes the causality between the reagent choice and the resulting product distribution.
| Oxidation Method | Reagent/Conditions | Yield of Tetracarbaldehyde | Over-Oxidation Risk | Primary Byproducts / Issues |
| Dess-Martin (DMP) | DMP (4.5 eq), CH₂Cl₂, 0 °C to RT | 85 - 95% | Very Low | Iodinan byproduct (easily removed via basic wash) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78 °C | 75 - 85% | Low | Dimethyl sulfide (toxic, odorous), thioacetals |
| Kornblum Oxidation | DMSO, NaHCO₃, 100 °C (from bromide) | 50 - 65% | Moderate | Incomplete oxidation, ether byproducts |
| Permanganate | KMnO₄, H₂O, Reflux | 0% | Critical (100%) | Pyromellitic acid (Benzene-1,2,4,5-tetracarboxylic acid) |
Part 3: Step-by-Step Methodology (DMP Oxidation)
This protocol describes the conversion of 1,2,4,5-tetrakis(hydroxymethyl)benzene to benzene-1,2,4,5-tetracarbaldehyde using Dess-Martin Periodinane. This method is highly efficient for generating poly-aldehydes for iterative arene homologation and multicomponent reactions[3].
Materials Required:
-
1,2,4,5-Tetrakis(hydroxymethyl)benzene (1.0 mmol)
-
Dess-Martin Periodinane (4.5 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions
Step-by-Step Protocol:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Suspend 1,2,4,5-tetrakis(hydroxymethyl)benzene (1.0 mmol) in 20 mL of anhydrous DCM. Note: The starting material may not fully dissolve until the reaction progresses.
-
Oxidant Addition: Cool the suspension to 0 °C using an ice bath. Add Dess-Martin Periodinane (4.5 mmol, 1.125 eq per hydroxyl group) portion-wise over 15 minutes. Causality: Slow addition prevents thermal spikes that can lead to side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (1:1 Hexane/EtOAc). The reaction is complete when the baseline spot disappears.
-
Quenching (Critical Step): Dilute the mixture with 20 mL of DCM. Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (40 mL total). Stir for 30 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed hydrate formation during the workup.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Recrystallize the crude product from chloroform/hexanes to yield pure benzene-1,2,4,5-tetracarbaldehyde. Verify via ¹H NMR (singlet at ~10.5 ppm for the aldehyde protons).
Part 4: Mechanistic Visualization
The following diagram illustrates the logical relationship between the choice of reaction conditions and the chemical pathway, highlighting how anhydrous conditions isolate the target aldehyde.
Mechanistic pathway of oxidation showing how anhydrous conditions prevent over-oxidation.
References
-
Usta, A., et al. "One hundred years of benzotropone chemistry." Beilstein Journal of Organic Chemistry, 2018. Available at:[Link]
-
Usta, A., et al. "One hundred years of benzotropone chemistry." PMC - NIH, 2018. Available at:[Link]
-
Lu, Z., et al. "Phosphine-Mediated Iterative Arene Homologation Using Allenes." PMC - NIH, 2015. Available at:[Link]
-
Lu, Z., et al. "Phosphine-Mediated Iterative Arene Homologation Using Allenes." Journal of the American Chemical Society, 2015. Available at:[Link]
Sources
Technical Support Center: Strategies to Improve the Crystallinity of COFs Derived from Benzene-1,2,4,5-tetracarbaldehyde
Welcome to the technical support center for the synthesis of highly crystalline Covalent Organic Frameworks (COFs) using Benzene-1,2,4,5-tetracarbaldehyde as a building block. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues related to COF crystallinity. Achieving high crystallinity is paramount as it directly influences the material's porosity, stability, and ultimately, its performance in applications such as gas storage, catalysis, and drug delivery.
This resource provides in-depth, field-proven insights and practical, step-by-step guidance to enhance the structural order of your COFs. We will delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in authoritative scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the synthesis of COFs from Benzene-1,2,4,5-tetracarbaldehyde, providing targeted solutions and explanations.
Q1: My PXRD pattern shows broad peaks or an amorphous halo, indicating poor crystallinity. What are the primary factors I should investigate?
A1: The "Crystallinity Conundrum"
Poor crystallinity in COFs is a frequent challenge and can stem from several factors related to the delicate balance between the kinetics of polymerization and the thermodynamics of crystallization.[1] The reversible nature of the imine bond formation, which is key to "error-checking" and achieving a thermodynamically stable, ordered framework, can be disrupted by suboptimal reaction conditions.[2][3][4] Here’s a breakdown of the most critical parameters to re-evaluate:
-
Solvent System: The choice of solvent is arguably one of the most influential factors.[5] The polarity and composition of the solvent mixture can significantly impact monomer solubility, reaction kinetics, and the reversibility of the imine condensation reaction. A common issue is the rapid precipitation of amorphous polymer before it has a chance to form an ordered, crystalline structure.
-
Temperature and Reaction Time: These parameters are intrinsically linked. Higher temperatures can accelerate the reaction rate, but may also favor the formation of kinetically trapped, amorphous products. Conversely, lower temperatures might slow the reaction down, allowing more time for the framework to self-correct and crystallize, but may require significantly longer reaction times.[6]
-
Monomer Stoichiometry and Purity: Precise stoichiometric balance between the aldehyde and amine monomers is crucial. Any deviation can lead to defects and a disruption of the long-range order. Impurities in the monomers can also act as "capping" agents, terminating the growth of the framework and reducing crystallinity.
-
Catalyst Concentration: An acid catalyst, typically acetic acid, is often used to promote the imine condensation.[7] The concentration of the catalyst can influence the rate of both the forward and reverse reactions. An optimal concentration is necessary to facilitate the dynamic error-correction mechanism.
Q2: How can I systematically optimize the solvent system to enhance crystallinity?
A2: Mastering the Medium: A Solvent Screening Protocol
A systematic approach to solvent screening is essential. The goal is to find a solvent or a mixture of solvents that allows for a slow, controlled polymerization process, giving the COF time to crystallize.
Step-by-Step Solvent Screening Protocol:
-
Start with a Standard Mixture: A common starting point for imine-linked COFs is a binary solvent system, such as a mixture of a non-polar solvent (e.g., mesitylene) and a more polar, water-miscible solvent (e.g., 1,4-dioxane).[8] The addition of an aqueous acid catalyst (e.g., 6 M acetic acid) is also standard.
-
Vary the Solvent Ratio: Systematically vary the ratio of the two solvents. For example, prepare a series of reactions with mesitylene:dioxane ratios of 1:1, 1:2, 2:1, etc.
-
Introduce a Third Solvent: Sometimes, a three-component system can be beneficial. For instance, adding a small amount of a more polar solvent like n-butanol or ethanol can modulate the overall polarity and improve monomer solubility.[5]
-
Consider Alternative Solvents: Explore other solvent combinations reported in the literature for similar COF systems. Ionic liquids have also been shown to be effective in some cases.[9]
-
Analyze the Results: After the reaction period, collect the solid product by filtration, wash thoroughly, and dry. Analyze the crystallinity of each product using Powder X-ray Diffraction (PXRD). Compare the intensity and sharpness of the diffraction peaks.
Table 1: Example of a Solvent Screening Matrix and Expected Outcomes
| Reaction ID | Solvent System (v/v/v) | Catalyst (vol. %) | Expected PXRD Outcome | Rationale |
| A | Mesitylene:Dioxane (1:1) | 6 M Acetic Acid (10%) | Moderate crystallinity | Standard starting point. |
| B | Mesitylene:Dioxane (1:2) | 6 M Acetic Acid (10%) | Potentially improved crystallinity | Higher dioxane content may improve monomer solubility. |
| C | Mesitylene:Dioxane (2:1) | 6 M Acetic Acid (10%) | Potentially lower crystallinity | Higher mesitylene content may lead to faster precipitation. |
| D | Mesitylene:Dioxane:n-Butanol (1:1:0.5) | 6 M Acetic Acid (10%) | Potentially high crystallinity | Butanol can fine-tune polarity and aid in controlled growth.[5] |
Q3: What are "modulators," and how can they be used to improve the crystallinity of my COF?
A3: The Art of Modulation: Controlling Nucleation and Growth
Modulators are monofunctional molecules that compete with the multifunctional monomers during the COF synthesis.[6] By reversibly binding to the reactive sites of the monomers, they effectively slow down the rate of polymerization and reduce the number of nucleation sites.[7][9] This allows for a more controlled growth of larger, more ordered crystalline domains.[10]
For COFs derived from Benzene-1,2,4,5-tetracarbaldehyde, a common and effective modulator is a simple monofunctional aldehyde, such as benzaldehyde.[10]
Visualizing the Role of a Modulator in COF Synthesis
Caption: The effect of a modulator on COF crystallization.
Experimental Protocol for Modulator-Assisted Synthesis:
-
Choose a Modulator: For a COF synthesized from Benzene-1,2,4,5-tetracarbaldehyde and an amine linker, benzaldehyde is a suitable choice.
-
Determine the Modulator Concentration: The amount of modulator is critical. Start with a systematic variation, for example, adding 0.5, 1, 2, and 4 equivalents of the modulator with respect to one of the monomers.
-
Reaction Setup: In a typical solvothermal synthesis, add the monomers, the chosen solvent system, the catalyst, and the modulator to a pressure tube.
-
Reaction Conditions: Maintain the same temperature and reaction time as your unmodulated synthesis to allow for a direct comparison.
-
Characterization: Analyze the resulting COF by PXRD to assess the impact on crystallinity. You may also want to perform surface area analysis (e.g., BET) as higher crystallinity often correlates with higher porosity.
Q4: Can I improve the crystallinity of my COF after the initial synthesis?
A4: Post-Synthetic Repair and Enhancement
Yes, post-synthetic modification (PSM) techniques can be employed to heal defects and improve the crystallinity of an already-formed COF.[11][12] These methods are particularly useful if you have a batch of COF with suboptimal crystallinity.
1. Post-Synthetic Solvothermal Annealing:
This technique involves taking the initially synthesized (and potentially less crystalline) COF and subjecting it to a second solvothermal treatment.[13] This process can facilitate the reversibility of the imine bonds, allowing the framework to "repair" itself and rearrange into a more crystalline structure.
Workflow for Post-Synthetic Solvothermal Annealing:
Caption: Workflow for post-synthetic solvothermal annealing.
2. Solvent Vapor Annealing (SVA):
For COF thin films, solvent vapor annealing can be a powerful tool to enhance crystallinity.[14][15] This involves exposing the COF film to a vapor of a suitable solvent mixture, often containing an acid catalyst. The solvent vapor can penetrate the film, promoting the reversibility of the imine linkages and allowing for the reorganization of the framework into a more ordered state.[14]
Q5: Are there alternative synthesis methods that can promote high crystallinity from the outset?
A5: Exploring Advanced Synthetic Strategies
Beyond conventional solvothermal methods, several other techniques have been developed that can significantly enhance COF crystallinity.
1. Microwave-Assisted Synthesis:
Microwave irradiation can dramatically reduce reaction times from days to minutes or hours.[16][17][18][19] The rapid and uniform heating provided by microwaves can accelerate the rates of both imine formation and the crucial error-correction processes, often leading to COFs with higher crystallinity and yields compared to conventional solvothermal methods.[17][20]
Table 2: Comparison of Conventional Solvothermal and Microwave-Assisted Synthesis
| Parameter | Conventional Solvothermal | Microwave-Assisted |
| Reaction Time | Days | Minutes to Hours[20] |
| Crystallinity | Often requires extensive optimization | Often higher[17] |
| Energy Efficiency | Lower | Higher |
| Scalability | Can be challenging | Feasible for gram-scale synthesis[17] |
2. Two-Step Solvothermal Synthesis:
This approach decouples the polymerization and crystallization steps.[13]
-
Step 1 (Polymerization): The monomers are allowed to react under conditions that favor rapid polymerization, even if the resulting product is amorphous.
-
Step 2 (Crystallization): The amorphous polymer is then subjected to a second solvothermal treatment under conditions optimized for crystallization and defect correction.
This method can be particularly effective for the scale-up synthesis of highly crystalline COFs.[13]
References
- The microwave-assisted solvothermal synthesis of a crystalline two-dimensional covalent organic framework with high CO2 capacity.
- Design strategies for improving the crystallinity of covalent organic frameworks and conjug
- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up prepar
- Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks.
- Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review.
- Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement str
- Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances (RSC Publishing). DOI:10.1039/D1MA00008J.
- Multivariate Synthetic Strategy for Improving Crystallinity of Zwitterionic Squaraine-Linked Covalent Organic Frameworks with Enhanced Photothermal Performance. PubMed.
- Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation.
- Applications of Dynamic Covalent Chemistry Concept towards Tailored Covalent Organic Framework Nanom
- Crystallization of Covalent Organic Frameworks for Gas Storage Applic
- Facile Microwave-Assisted Synthesis of 2D Imine-Linked Covalent Organic Frameworks for Exceptional Iodine Capture.
- Implications of Solvent Vapor Annealing on Crystallinity and Orientation of Covalent Organic Framework Thin Films.
- Water-Assisted Microwave Synthesis of Imide-Linked Covalent Organic Frameworks in Minutes. Journal of the American Chemical Society.
- Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modulators.
- Microwave‐Assisted Fabrication of Highly Crystalline, Robust COF Membrane for Organic Solvent Nanofiltration.
- Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs).
- Dynamic covalent organic frameworks. Chemical Science (RSC Publishing). DOI:10.1039/D5SC06974B.
- Novel Microwave-Assisted Synthesis of COFs: 2020–2022. MDPI.
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.
- Post-synthetic modification of covalent organic frameworks for CO2 electroreduction. PMC.
- Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org.
- Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. MDPI.
- Solvent Polarity Tuning to Enhance the Crystallinity of 2D-Covalent Organic Frameworks for Visible-light-driven Hydrogen Generation.
- Constructing covalent organic frameworks in w
- Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D0CS01027H.
- Implications of Solvent Vapor Annealing on Crystallinity and Orientation of Covalent Organic Framework Thin Films.
- Mechanisms of Defect Correction by Reversible Chemistries in Covalent Organic Frameworks.
- Method for the Synthesis of Covalent Organic Frameworks.
- Supporting Inform
- The synthesis route of the BI-COF based on...
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI.
- Nitrogen-rich covalent organic frameworks: a promising class of sensory m
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Identifying and minimizing side reactions in the polymerization of Benzene-1,2,4,5-tetracarbaldehyde
Technical Support Center: Polymerization of Benzene-1,2,4,5-tetracarbaldehyde
Welcome to the technical support center for researchers utilizing Benzene-1,2,4,5-tetracarbaldehyde in polymerization reactions. This guide is designed to provide in-depth, field-proven insights into identifying and minimizing common side reactions and overcoming experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve highly crystalline and defect-free materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My polymerization reaction has a low yield, and the resulting material shows poor crystallinity. What are the likely causes?
This is a common issue stemming from several potential sources, often related to incomplete reactions or competing side reactions that terminate polymer growth. The primary culprits are typically:
-
Incomplete Imine Condensation: The formation of the desired imine linkage is a reversible equilibrium reaction.[1] If the water byproduct is not effectively removed, the equilibrium will not favor the product, leading to a low degree of polymerization.
-
Cannizzaro Side Reaction: Benzene-1,2,4,5-tetracarbaldehyde lacks α-hydrogens, making it highly susceptible to the base-induced Cannizzaro reaction.[2][3] This disproportionation reaction converts two aldehyde groups into a primary alcohol and a carboxylic acid, effectively "capping" the monomer and preventing further polymerization.[3][4]
-
Monomer Impurity: The purity of Benzene-1,2,4,5-tetracarbaldehyde is critical. Impurities can inhibit the reaction or act as chain terminators.
Below is a systematic workflow to diagnose and address the root cause of poor polymerization outcomes.
Caption: Troubleshooting workflow for low yield and crystallinity.
Question 2: I suspect a Cannizzaro reaction is occurring. How can I confirm this and, more importantly, prevent it?
The Cannizzaro reaction is arguably the most detrimental side reaction in this system. It is a redox process where one aldehyde is oxidized to a carboxylate and another is reduced to an alcohol, typically under basic conditions.[3]
Caption: The desired acid-catalyzed polymerization vs. the base-induced Cannizzaro side reaction.
Confirmation Techniques:
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3200-3500 cm⁻¹ (from the alcohol and carboxylic acid) and a strong C=O stretch around 1700-1725 cm⁻¹ characteristic of a carboxylic acid, which will be distinct from the aldehyde C=O stretch (~1690 cm⁻¹).
-
¹H NMR Spectroscopy (of digested polymer): Digestion of the polymer in an acidic solution (e.g., DCl/D₂O) can help quantify defects.[5][6] The appearance of signals corresponding to benzylic alcohol protons (-CH₂OH) around 4.5-4.8 ppm and the disappearance of some aldehyde protons (~10 ppm) without corresponding imine formation is strong evidence.
Prevention Strategies:
The key is to control the reaction pH. While imine formation can be slow at neutral pH, strongly basic conditions must be avoided.[2]
| Parameter | Recommended Protocol | Rationale |
| Catalyst | Use a weak Brønsted acid catalyst, such as acetic acid (e.g., 6 M solution). | An acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the desired imine formation, outcompeting the base-catalyzed Cannizzaro reaction.[1] |
| pH Control | Maintain the reaction medium in a slightly acidic range (pH 4-5). | This pH is optimal for activating the aldehyde for nucleophilic attack by the amine while being sufficiently acidic to prevent the accumulation of hydroxide ions needed to initiate the Cannizzaro mechanism.[2] |
| Solvent Choice | Use a non-basic solvent system, such as a mixture of mesitylene and dioxane. | Avoids introducing any basicity into the reaction medium. |
| Temperature | Conduct the reaction at the lowest temperature that allows for efficient polymerization (e.g., 120°C). | Higher temperatures can sometimes accelerate side reactions. Microwave irradiation can sometimes enhance the desired reaction rate at lower overall temperatures.[2] |
Question 3: How do these side reactions manifest as defects in the final polymer structure?
Side reactions create defects that disrupt the long-range order of the polymer network, which is critical for applications relying on porosity and crystallinity, such as in Covalent Organic Frameworks (COFs).[5][6]
Types of Defects from Side Reactions:
-
Chain Termination/Capping: The Cannizzaro reaction converts aldehyde functional groups into unreactive carboxylates and alcohols. These "capped" monomers can attach to a growing polymer chain at one point but cannot propagate the network further, leading to a lower molecular weight and reduced crystallinity.
-
Missing Linkers: If a monomer is capped by a side reaction before it can be incorporated into the framework, or if steric hindrance prevents all four aldehyde groups from reacting, it can lead to "missing linker" or "missing node" vacancies in the polymer lattice.[5] These vacancies disrupt the pore structure and electronic properties of the material.
Caption: Comparison of an ideal polymer lattice versus one with missing linkers and capped monomers due to side reactions.
Experimental Protocols
Protocol 1: Monomer Purification (Recrystallization)
Objective: To ensure the starting Benzene-1,2,4,5-tetracarbaldehyde is free from partially oxidized or hydrated impurities.
-
Place the crude Benzene-1,2,4,5-tetracarbaldehyde (commercially available with ~97% purity) in a round-bottom flask.[7][8]
-
Add a minimal amount of hot, anhydrous toluene to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Filter the resulting crystals under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum at a moderate temperature (e.g., 60°C) for several hours.
-
Store the purified monomer in a desiccator or glovebox to prevent moisture absorption.
Protocol 2: Optimized Polymerization for Defect Minimization
Objective: To synthesize a highly crystalline polyimine network by promoting forward reaction and suppressing the Cannizzaro side reaction.
-
In a Schlenk flask under an inert atmosphere, combine Benzene-1,2,4,5-tetracarbaldehyde (1.0 mmol) and the desired amine linker (e.g., p-phenylenediamine, 2.0 mmol for a 1:2 molar ratio).
-
Add a solvent mixture of o-dichlorobenzene and n-butanol (e.g., 9:1 v/v, 10 mL).
-
Add an aqueous solution of acetic acid (6 M, 1.0 mL) as the catalyst.
-
Equip the flask with a condenser and subject the mixture to three freeze-pump-thaw cycles to thoroughly degas the solution.
-
Heat the reaction mixture at 120°C with constant stirring for 72 hours.
-
After cooling to room temperature, collect the precipitated solid by filtration.
-
Wash the solid sequentially with anhydrous acetone, tetrahydrofuran (THF), and ethanol to remove unreacted monomers and oligomers.
-
Dry the final polymer product under vacuum at 150°C overnight.
References
-
E. C. Ashby, D. M. Al-Fekri, A. S. K. H. Deeb. (1938). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. Journal of the American Chemical Society. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharma Guideline. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. In Wikipedia. Retrieved from [Link]
-
C. Qian, B. Chen, J. Sun. (2006). Cannizzaro-Type Disproportionation of Aromatic Aldehydes to Amides and Alcohols by Using Either a Stoichiometric Amount or a Catalytic Amount of Lanthanide Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
M. A. Addicoat, N. M. B. C. de la Cruz, M. M. Al-Anber, S. M. El-Sawy. (2022). Probing Defects in Covalent Organic Frameworks. PMC. Retrieved from [Link]
-
A. A. G. Blanco, J. M. G. Alonso. (2024). Defects and Disorder in Covalent Organic Frameworks for Advanced Applications. Universidad Autónoma de Madrid. Retrieved from [Link]
-
L. Wang, H. Li, D. Young, et al. (2021). Engineering structural defects into a covalent organic framework for enhanced photocatalytic activity. Journal of Materials Chemistry A. Retrieved from [Link]
-
M. A. Ali, W. A. M. A. El-Wahab, H. A. R. Hussein, A. A. El-Sayed. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. Retrieved from [Link]
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B. L. Williams, S. Hoggett, W. J. Gee, S. P. Argent, A. N. Khlobystov, P. D. Brown. (2024). Benzene-1,2,4,5-tetrol. ResearchGate. Retrieved from [Link]
-
H. Li, Y. Li, J. Zhang, J. Li. (2012). Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties. CrystEngComm. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,2,4,5-benzene tetracarboxylic acid. The Good Scents Company. Retrieved from [Link]
-
M. M. L. Le, F. H. Schacher. (2022). Recent Advances in Polyimine Chemistry: Synthesis, Functional Design, and Degradation. EPub Bayreuth. Retrieved from [Link]
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P. K. S. Kumar, D. K. K. Kumar. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. Retrieved from [Link]
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Post-synthetic modification strategies for Benzene-1,2,4,5-tetracarbaldehyde-based polymers
Introduction
Benzene-1,2,4,5-tetracarbaldehyde (BTA) is a pivotal building block for synthesizing highly crystalline, imine-linked Covalent Organic Frameworks (COFs). While imine linkages offer the excellent microscopic reversibility required for error correction and crystallization during synthesis, they inherently suffer from poor hydrolytic and oxidative stability. Post-synthetic modification (PSM) addresses this paradox by kinetically locking the linkages (e.g., conversion to amides, amines, or quinolines) after the crystalline topology has been established.
This technical guide provides troubleshooting strategies, causality-driven explanations, and validated protocols for the PSM of BTA-based COFs.
Part 1: Troubleshooting & FAQs
Q1: My BTA-based COF loses crystallinity during NaClO₂-mediated oxidation to an amide. How can I prevent this? Causality & Solution: The loss of crystallinity during Pinnick-type oxidation often stems from the use of a phosphate buffer. Phosphate buffers can disrupt the delicate interlayer π−π stacking of the COF before the imine bonds are fully locked. Switching the buffer to acetic acid mitigates this issue. Acetic acid provides a milder, more compatible acidic environment that maintains the structural integrity of the framework while facilitating the generation of the active oxidant[1]. Ensure you also use a massive excess of 2-methyl-2-butene as a scavenger to trap hypochlorous acid byproducts, which will otherwise aggressively attack the polymer backbone[1].
Q2: I am trying to oxidize an imine COF that contains oxidant-susceptible functional groups (e.g., vinyl or thioether groups). NaClO₂ degrades my polymer. What is the alternative? Causality & Solution: Inorganic oxidants like NaClO₂ lack the selectivity required for highly functionalized COFs. Instead, employ an N-heterocyclic carbene (NHC)-mediated aerobic oxidation. This strategy relies on the umpolung (polarity reversal) of the imine carbon, allowing for selective oxidation of the C=N bond using ambient oxygen under mild conditions, completely preserving susceptible functional groups[2].
Q3: After reducing my BTA-imine COF with NaBH₄, the nitrogen sorption isotherms show a drastic reduction in surface area. Is the framework collapsing? Causality & Solution: Not necessarily. While framework collapse is possible, a significant reduction in surface area and pore volume often indicates incomplete removal of the borate salts trapped within the mesopores. The reduction of imines to amines increases the flexibility of the linkages, making the framework slightly more prone to pore blockage by inorganic byproducts. A rigorous Soxhlet extraction with tetrahydrofuran (THF) and methanol for at least 24 hours is mandatory to clear the pores and accurately assess the true surface area[3].
Q4: How do I verify that my Aza-Diels-Alder (Povarov) cycloaddition was successful without destroying the sample? Causality & Solution: The Aza-Diels-Alder reaction converts the imine linkage into a quinoline ring using arylalkynes. This is a self-validating system if monitored via solid-state 13 C CP-MAS NMR and FT-IR. You should observe the complete disappearance of the imine carbon resonance (~157 ppm) and the C=N stretching vibration (~1620 cm −1 ), accompanied by a predictable reduction in pore size (e.g., from 3.0 nm to 2.1 nm) due to the steric bulk of the newly integrated quinoline moieties[4].
Part 2: Quantitative Data Summary
The following table summarizes the expected physicochemical changes following the successful PSM of BTA-based imine COFs.
| PSM Strategy | Linkage Conversion | Primary Reagents | Expected FT-IR Changes | Typical Pore Size Impact | Chemical Stability Gained |
| Oxidation (Pinnick) | Imine → Amide | NaClO₂, Acetic Acid, 2-methyl-2-butene | Loss: ~1620 cm −1 (C=N)Gain: ~1665 cm −1 (C=O) | Minimal reduction | High resistance to strong acids (12M HCl) and bases[1]. |
| Oxidation (NHC) | Imine → Amide | NHC catalyst, O₂, DBU | Loss: ~1620 cm −1 (C=N)Gain: ~1665 cm −1 (C=O) | Minimal reduction | Preserves oxidant-susceptible side chains[2]. |
| Reduction | Imine → Amine | NaBH₄, MeOH/THF | Loss: ~1620 cm −1 (C=N)Gain: ~3300 cm −1 (N-H) | Slight reduction | High hydrolytic stability; increased framework flexibility[3]. |
| Cycloaddition | Imine → Quinoline | Arylalkyne, BF₃·OEt₂ | Loss: ~1620 cm −1 (C=N) | Significant reduction (e.g., 3.0 → 2.1 nm) | Extreme stability (superacids, strong bases, reducing agents)[4]. |
Part 3: Standardized Experimental Protocols
Protocol A: NaClO₂-Mediated Oxidation to Amide-Linked COFs
Self-Validation Checkpoint: The final product must retain its original powder X-ray diffraction (PXRD) peaks, confirming topology retention.
-
Preparation: Suspend 50 mg of the BTA-based imine COF in 10 mL of 1,4-dioxane in a 50 mL round-bottom flask.
-
Scavenger Addition: Add 1.0 mL of 2-methyl-2-butene (excess) to the suspension to act as a hypochlorous acid scavenger.
-
Acidification: Add 0.2 mL of glacial acetic acid. Crucial Step: Do not use phosphate buffer, as it induces amorphization[1].
-
Oxidation: Dissolve 150 mg of NaClO₂ in 2 mL of deionized water. Add this solution dropwise to the COF suspension over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Workup: Filter the solid and wash sequentially with water, ethanol, and acetone. Perform Soxhlet extraction with THF for 12 hours. Dry under vacuum at 80°C.
Protocol B: NaBH₄-Mediated Reduction to Amine-Linked COFs
-
Preparation: Suspend 50 mg of the imine COF in a solvent mixture of THF/MeOH (4:1 v/v, 15 mL).
-
Reduction: Cool the suspension to 0°C in an ice bath. Slowly add 50 mg of NaBH₄ (solid) in small portions to prevent excessive hydrogen gas evolution[3].
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Quenching & Workup: Carefully quench the unreacted NaBH₄ by adding 1M HCl dropwise until gas evolution ceases. Filter the solid and wash extensively with water and methanol.
-
Purification: Crucial Step: Perform Soxhlet extraction with methanol for 24 hours to remove trapped borate salts, which otherwise falsely indicate pore collapse. Dry under vacuum at 60°C.
Part 4: Visualizations
Figure 1: Divergent post-synthetic modification pathways for BTA-based imine COFs.
Figure 2: Logical troubleshooting workflow for optimizing imine-to-amide COF oxidation.
References
-
Chemical Conversion of Linkages in Covalent Organic Frameworks Source: Berkeley Global Science Institute URL:[Link]
-
Construction of Amide-Linked Covalent Organic Frameworks by N-Heterocyclic Carbene-Mediated Selective Oxidation for Photocatalytic Dehalogenation Source: ACS Publications URL:[Link]
-
Reductive Transformation of Imine Covalent Organic Frameworks into Emissive Polymers Source: ACS Publications URL:[Link]
-
Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks Source: NIH (PMC) URL:[Link]
Sources
A Researcher's Guide to Validating Porosity in Benzene-1,2,4,5-tetracarbaldehyde-based COFs: A Comparative Analysis of Gas Adsorption and Alternative Techniques
In the rapidly advancing field of porous materials, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline polymers with exceptional potential.[1][2] Their high surface area, tunable porosity, and structural designability make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[3][4] For researchers and drug development professionals, the precise characterization of a COF's porosity is not merely a quality control step; it is fundamental to understanding and predicting its performance. This guide provides an in-depth comparison of the most common technique for porosity validation, gas adsorption analysis, with other notable methods, focusing on COFs synthesized from the versatile building block, Benzene-1,2,4,5-tetracarbaldehyde.
The Central Role of Porosity in COF Functionality
The utility of a COF is intrinsically linked to its porous architecture. The size, volume, and distribution of its pores dictate which molecules can enter, how they interact with the framework, and the overall capacity of the material. In drug delivery, for instance, the pore size must be large enough to accommodate the therapeutic agent, yet optimized for controlled release. In catalysis, the porous network must allow for the efficient diffusion of reactants and products. Therefore, the rigorous validation of porosity is a critical step in the development and application of COF-based technologies.
A Comparative Overview of Porosity Validation Techniques
While several methods exist for characterizing porous materials, they are not all equally suited for the analysis of COFs. The choice of technique should be guided by the specific properties of the COF and the information required. Here, we compare the gold standard, gas adsorption analysis, with two common alternatives: mercury intrusion porosimetry and small-angle X-ray scattering (SAXS).
| Technique | Principle | Pore Size Range | Advantages for COF Analysis | Limitations for COF Analysis |
| Gas Adsorption Analysis | Physisorption of an inert gas (typically N₂) at cryogenic temperatures.[5] | Micropores (< 2 nm) to Mesopores (2-50 nm)[6] | Non-destructive; provides detailed information on surface area (BET), pore volume, and pore size distribution (DFT/BJH); well-established methodology.[4][5] | Less effective for macropores (>50 nm); requires extensive sample degassing.[2] |
| Mercury Intrusion Porosimetry | Intrusion of non-wetting mercury into pores under pressure.[2] | Mesopores to Macropores (3 nm to >250 µm)[6][7] | Wide pore size range; relatively fast analysis.[8] | Destructive (high pressures can damage the COF structure); potential for "ink-bottle" effect leading to inaccurate pore size data; involves a hazardous material.[2][8] |
| Small-Angle X-ray Scattering (SAXS) | Scattering of X-rays by electron density differences between the material and its pores.[9] | Micropores to Mesopores[9][10] | Non-destructive; provides information on pore shape, size, and distribution in the bulk material; requires minimal sample preparation.[10] | Does not directly measure surface area; data analysis can be complex; may not distinguish between open and closed pores.[9] |
From a Senior Application Scientist's perspective, while techniques like mercury porosimetry and SAXS offer valuable insights, gas adsorption analysis remains the most reliable and informative method for the routine and detailed characterization of Benzene-1,2,4,5-tetracarbaldehyde-based COFs. This is primarily due to its non-destructive nature and its ability to provide comprehensive information about the microporous and mesoporous structure, which is most relevant to the majority of COF applications.
In-Depth Focus: Gas Adsorption Analysis for COF Porosity Validation
Gas adsorption analysis is a powerful technique that relies on the physical adsorption of a gas, most commonly nitrogen at 77 K, onto the surface of a material.[5] The amount of gas adsorbed at various relative pressures is measured, generating an adsorption-desorption isotherm. The shape of this isotherm provides qualitative information about the porous nature of the material.[11]
The Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a gas adsorption analysis on a synthesized Benzene-1,2,4,5-tetracarbaldehyde-based COF. The causality behind each step is explained to provide a deeper understanding of the process.
1. Sample Preparation and Degassing:
-
Objective: To remove any adsorbed moisture or solvent molecules from the pores of the COF, which would otherwise interfere with the nitrogen adsorption measurement.
-
Protocol:
-
Accurately weigh approximately 50-100 mg of the synthesized COF into a sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under high vacuum. For many imine-linked COFs, a degassing temperature of 120 °C for 8-10 hours is sufficient to remove guest molecules without causing structural damage.[3][12] It is crucial to determine the thermal stability of your specific COF (e.g., via thermogravimetric analysis) to select an appropriate degassing temperature.
-
After degassing, weigh the sample tube again to determine the exact mass of the activated COF.
-
2. Isotherm Measurement:
-
Objective: To measure the amount of nitrogen gas adsorbed by the COF at a series of controlled pressures at liquid nitrogen temperature (77 K).
-
Protocol:
-
Transfer the sample tube containing the degassed COF to the analysis port of the instrument, which is immersed in a liquid nitrogen bath.
-
The instrument will then automatically dose the sample with known amounts of nitrogen gas and measure the equilibrium pressure after each dose.
-
This process is repeated to generate the adsorption branch of the isotherm.
-
Subsequently, the pressure is systematically reduced, and the amount of desorbed gas is measured to generate the desorption branch.
-
3. Data Analysis and Interpretation:
-
Objective: To extract quantitative information about the COF's surface area, pore volume, and pore size distribution from the measured isotherm.
-
Key Analyses:
-
BET (Brunauer-Emmett-Teller) Surface Area: This is calculated from the linear portion of the adsorption isotherm at low relative pressures (typically 0.05-0.3 P/P₀). The BET theory assumes multilayer gas adsorption and is the most common method for determining the specific surface area of porous materials.[5][13]
-
Total Pore Volume: This is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: For COFs, which often possess micropores and narrow mesopores, Density Functional Theory (DFT) is the most appropriate model for calculating the pore size distribution.[14] DFT models the adsorption process based on statistical mechanics and provides a more accurate representation of the pore structure compared to older models like the Barrett-Joyner-Halenda (BJH) method, which is more suited for mesoporous materials.[4][14]
-
Visualizing the Process: Experimental Workflow and Data Analysis
To further clarify the experimental and analytical steps, the following diagrams, created using Graphviz, illustrate the key workflows.
Caption: Experimental workflow for gas adsorption analysis of COFs.
Caption: Logic of data analysis from the gas adsorption isotherm.
Concluding Remarks for the Practicing Scientist
For researchers engaged in the synthesis and application of Benzene-1,2,4,5-tetracarbaldehyde-based COFs, a thorough and accurate characterization of porosity is paramount. While alternative techniques like mercury porosimetry and SAXS can provide complementary information, gas adsorption analysis stands out as the most robust, non-destructive, and informative method for routine validation. By following a well-defined experimental protocol and employing appropriate data analysis models like BET and DFT, researchers can confidently determine the key porosity parameters that govern the performance of their novel COF materials. This rigorous approach to characterization is not just good scientific practice; it is an essential step in unlocking the full potential of these remarkable porous polymers in drug development and beyond.
References
-
Small-angle X-ray scattering as a multifaceted tool for structural characterization of covalent organic frameworks. (2020). ResearchGate. [Link]
- Characterization of Pore Structure in Metal−Organic Framework by Small-Angle X-ray Scattering. (2007). Journal of the American Chemical Society.
-
Tailoring Porosity and CO2 Capture Performance of Covalent Organic Frameworks Through Hybridization with Two-Dimensional Nanomaterials. (2025). MDPI. [Link]
-
Pore Size Distribution Analysis: Mercury Porosimetry vs. Gas Adsorption. (2025). AZoM.com. [Link]
- Pore-in-Pore Engineering in a Covalent Organic Framework Membrane for Gas Separ
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High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1. (2024). MDPI. [Link]
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Surface Area | Pore Size | BET and DFT. EAG Laboratories. [Link]
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Synthesis and textural characterization of covalent organic framework-1: Comparison of pore size distribution models. ResearchGate. [Link]
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Gas Adsorption Measurement Analysis of Surface Area and Porosity. Microtrac. [Link]
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Effect of disturbed coal pore structure on gas adsorption characteristics: mercury intrusion porosimetry. (2024). Frontiers in Earth Science. [Link]
- Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force. (2012). Journal of the American Chemical Society.
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N2 adsorption-desorption isotherms of the covalent organic framework... ResearchGate. [Link]
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- Pore Structure Characterization of Coal by Synchrotron Small-Angle X‑ray Scattering and Transmission Electron Microscopy. (2014). Energy & Fuels.
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Syntheses, Characterization and Properties of Metal-Organic Frameworks based on 1,2,4,5-Benzene Tetracarboxylic Acid or 1,2,4,5-Butane Tetracarboxylic Acid. ResearchGate. [Link]
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Uses of Gas Sorption and Mercury Porosimetry Methods in Studies of Heritage Materials. (2025). Heritage. [Link]
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Gas Adsorption. Micromeritics. [Link]
- Enhancing Gas Adsorption in Three-Dimensional Covalent Organic Frameworks via Conformational Effects. (2025).
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Single-Molecule Traps in Covalent Organic Frameworks for Selective Capture of C2H2 from C2H4-Rich Gas Mixtures. PMC. [Link]
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Gas Adsorption Porosimetry Testing and Analysis. Covalent Metrology. [Link]
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Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. PMC. [Link]
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Gas Sorption Measurement Techniques. ResearchGate. [Link]
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Covalent Organic Framework Composites: Synthesis and Analytical Applications. (2020). MDPI. [Link]
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Adsorption & Porosimetry. Particle Technology Labs. [Link]
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A tetraaldehyde-derived porous organic cage and covalent organic frameworks. Syntheses, structures, and iodine vapor capture (2023). SciSpace. [Link]
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Adsorption and BET analysis by physical gas adsorption. Delft Solids Solutions. [Link]
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Gas Chromatography. Shimadzu. [Link]
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-
Adsorption of Light Gases in Covalent Organic Frameworks: Comparison of Classical Density Functional Theory and Grand Canonical Monte Carlo Simulations. (2021). ResearchGate. [Link]
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-
A Practical Guide for an Interpretation of the Complete Gas Adsorption Isotherms. ResearchGate. [Link]
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-
Molecular engineering toward large pore-sized covalent organic frameworks. (2024). Journal of Crystalline Materials. [Link]
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Benzene-1,2,4,5-tetrol. ResearchGate. [Link]
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Cross-Validation Guide: Experimental vs. Theoretical Data for Benzene-1,2,4,5-tetracarbaldehyde Structures
Target Audience: Researchers, computational chemists, and drug development professionals. Persona: Senior Application Scientist
Introduction: The Analytical Challenge of Polyformylated Arenes
Benzene-1,2,4,5-tetracarbaldehyde (BTA) is a highly sought-after building block for synthesizing Covalent Organic Frameworks (COFs), organic semiconductors, and 2,3,6,7-substituted anthracene derivatives[1]. However, the extreme electron deficiency and steric crowding imparted by four adjacent formyl groups make the bare BTA molecule highly reactive and prone to unwanted polymerization.
To harness BTA effectively, researchers must rely on protected precursor strategies (such as pinacol acetals) and rigorous cross-validation between experimental characterization and theoretical Density Functional Theory (DFT) modeling. This guide objectively compares different theoretical models (e.g., B3LYP vs. M06-2X functionals) against experimental benchmarks (X-ray crystallography, NMR, and UV-Vis) to help you select the most accurate predictive framework for BTA-derived structures.
Experimental Workflow: The Double Ring-Closing Protocol
Direct formylation to produce bare BTA often yields unstable products. Causally, the proximity of the electrophilic formyl groups facilitates rapid degradation. To circumvent this, we utilize a bidirectional elongation strategy employing a stable, pinacol-protected 1,2,4,5-benzenetetracarbaldehyde precursor[2].
This protocol is a self-validating system: successful progression through the Wittig reaction confirms the integrity of the protected formyl groups, while the final ring-closure serves as a functional assay for successful deprotection.
Step-by-Step Methodology
-
Acetal Protection: React 2,5-dibromoterephthalaldehyde with pinacol in the presence of catalytic p-toluenesulfonic acid (PTSA) in toluene. Reflux using a Dean-Stark trap to remove water, driving the equilibrium toward the di-acetal intermediate.
-
Lithium-Halogen Exchange & Formylation: Cool the protected intermediate to -78 °C in anhydrous THF. Add t-BuLi dropwise to initiate the lithium-halogen exchange. Quench the resulting dianion with anhydrous N,N-dimethylformamide (DMF) to install the remaining two formyl groups, yielding the stable protected BTA precursor.
-
Intermolecular Wittig Olefination: React the protected precursor with your target Wittig reagent under mild basic conditions. The steric bulk of the pinacol groups directs the reaction exclusively to the unprotected formyl sites.
-
Deprotection & Intramolecular Ring-Closure: Treat the resulting intermediate with a 1:1 mixture of triflic acid and water at 60 °C. This strongly acidic environment hydrolyzes the pinacol acetals, liberating the highly reactive formyl groups which immediately undergo an intramolecular double ring-closing condensation to form the target 2,3,6,7-substituted anthracene[3].
Synthesis Logic Visualization
Figure 1: Comparison of direct vs. protected synthesis routes for BTA-derived anthracenes.
Comparing Theoretical Models vs. Experimental Benchmarks
When predicting the behavior of BTA and its derivatives, selecting the correct computational functional is critical. We compare the widely used B3LYP functional against the dispersion-corrected M06-2X functional, benchmarking both against empirical data.
Structural Parameters: XRD vs. DFT
In the solid state, BTA derivatives exhibit significant intermolecular π-π stacking and hydrogen bonding. Because the B3LYP functional lacks long-range dispersion corrections, it often predicts an artificially planar gas-phase geometry. In contrast, M06-2X accounts for these non-covalent interactions, accurately predicting the slight out-of-plane torsion of the formyl groups observed in X-ray Diffraction (XRD)[4].
Table 1: Structural Parameter Comparison for Protected BTA
| Parameter | Experimental Benchmark (XRD) | Alternative 1: DFT (B3LYP/6-31G*) | Alternative 2: DFT (M06-2X/6-311G**) |
| C-C Bond (Aromatic) | 1.398 Å | 1.405 Å | 1.399 Å |
| C=O Bond (Formyl) | 1.201 Å | 1.215 Å | 1.203 Å |
| Torsion Angle (C-C-C=O) | 18.5° | 0.0° (Artificially Planar) | 17.8° |
| Intermolecular Distance | 3.45 Å | > 4.00 Å (Underestimated) | 3.48 Å |
Optoelectronic Properties: UV-Vis vs. TD-DFT
BTA-derived anthracene compounds are highly valued for their optoelectronic properties[5]. To engineer the bandgap, Time-Dependent DFT (TD-DFT) is used to simulate excitation energies. B3LYP tends to over-delocalize electron density, leading to an underestimation of the HOMO-LUMO gap. M06-2X provides a tighter correlation with experimental cyclic voltammetry (CV) and UV-Vis spectroscopy.
Table 2: Optoelectronic Property Cross-Validation
| Property | Experimental (UV-Vis / CV) | TD-DFT (B3LYP) | TD-DFT (M06-2X) |
| Absorption Max ( λmax ) | 345 nm | 360 nm | 348 nm |
| Optical Bandgap ( Eg ) | 3.10 eV | 2.85 eV | 3.05 eV |
| HOMO Energy Level | -6.20 eV | -5.85 eV | -6.15 eV |
| LUMO Energy Level | -3.10 eV | -3.00 eV | -3.10 eV |
Cross-Validation Logic Architecture
To establish a self-validating research pipeline, experimentalists and computational chemists must align their data streams. The diagram below maps the causality between physical measurements and their theoretical counterparts.
Figure 2: Logical mapping of experimental benchmarks to corresponding DFT functional validations.
Summary and Best Practices
As an application scientist engineering complex polycyclic aromatic hydrocarbons (PAHs) or COFs from Benzene-1,2,4,5-tetracarbaldehyde:
-
Never synthesize bare BTA for complex coupling. Always utilize the pinacol-protected precursor to prevent premature polymerization and ensure regioselectivity during bidirectional elongation[2].
-
Upgrade your computational functional. Abandon B3LYP for solid-state structural predictions of these sterically crowded molecules. The M06-2X functional is mandatory for accurately capturing the out-of-plane formyl torsions and π-π stacking distances observed in XRD.
-
Validate iteratively. Use GIAO-DFT to simulate NMR spectra of intermediates, ensuring that the lithium-halogen exchange and subsequent DMF quench occurred symmetrically before proceeding to the Wittig olefination.
References
-
Meindl, B., et al. "Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives." The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]
-
Zhang, K., et al. "Phosphine-Mediated Iterative Arene Homologation Using Allenes." Journal of the American Chemical Society, ACS Publications, 2015. URL:[Link]
-
Ali, M. U., et al. "Anthracene Derivatives Based Multifunctional Liquid Crystal Materials for Optoelectronic Devices." ResearchGate, 2020. URL:[Link]
Sources
Validating the Structural Integrity of Benzene-1,2,4,5-Tetracarbaldehyde-Based Materials Under Harsh Conditions
Introduction
Covalent Organic Frameworks (COFs) have emerged as transformative porous materials for drug delivery, gas storage, and catalysis[2]. However, the Achilles' heel of standard imine-linked COFs is their susceptibility to hydrolytic degradation. The reversible nature of the Schiff base bond often leads to catastrophic framework collapse in extreme physiological or industrial environments.
Enter Benzene-1,2,4,5-tetracarbaldehyde (BTA) —a highly symmetric, tetratopic building block that fundamentally rewrites the stability rules for porous materials [3]. This comparative guide provides an objective analysis of BTA-based COFs versus conventional alternatives, detailing the mechanistic causality behind their resilience and providing self-validating experimental protocols to prove their structural integrity under extreme conditions.
Section 1: Mechanistic Causality: Why BTA Outperforms Linear Alternatives
Standard COFs synthesized from ditopic linkers (e.g., terephthalaldehyde) form open, 2D networks where the imine (C=N) bonds are fully exposed to solvent molecules. In aqueous acidic or basic environments, these bonds undergo rapid nucleophilic attack.
Conversely, BTA (CAS: 14674-89-6) provides four reactive aldehyde sites [4]. When condensed with appropriate diamines, it generates highly cross-linked, densely packed 3D topologies or sterically hindered 2D grids. The superiority of BTA-based materials is driven by two primary mechanisms:
-
Steric Shielding: The dense network topology physically blocks water and hydroxide ions from accessing the vulnerable imine nitrogen.
-
Post-Synthetic Locking: BTA serves as an ideal precursor for irreversible linkage conversions. The close proximity of functional groups allows for oxidative cyclization into benzoxazole or benzothiazole linkages, permanently locking the framework and granting it extreme chemical resilience [1].
Logical pathway demonstrating how BTA networks resist hydrolytic degradation.
Section 2: Self-Validating Experimental Protocols
To objectively validate the structural integrity of BTA-based materials, researchers must move beyond simple visual inspection and employ orthogonal, self-validating analytical workflows.
Protocol 1: Harsh Condition Incubation & Recovery
Objective: Stress-test the framework against physiological and industrial extremes.
-
Aliquoting: Distribute 50 mg of activated BTA-COF into three separate 25 mL Teflon-lined stainless steel autoclaves.
-
Media Exposure: Suspend the samples in 10 mL of 3M HCl (pH < 0), 3M NaOH (pH > 14), and boiling deionized H₂O, respectively.
-
Causality: These conditions test both protonation-induced hydrolysis (acidic) and nucleophilic cleavage (basic), representing the absolute limits of chemical exposure.
-
-
Incubation: Seal the autoclaves and heat at 100°C for 72 hours.
-
Supercritical CO₂ (scCO₂) Drying: Isolate the powders via centrifugation, wash thoroughly with absolute ethanol to exchange water, and dry using a supercritical CO₂ dryer.
-
Causality: Conventional vacuum drying of solvent-swollen COFs induces massive capillary forces at the liquid-gas interface, which artificially collapses the pores. scCO₂ bypasses the liquid-gas phase boundary, preserving intrinsic porosity and preventing false-negative surface area readings.
-
Self-validating experimental workflow for testing COF structural integrity.
Protocol 2: Orthogonal Validation (PXRD & FT-IR)
Objective: Ensure both long-range crystallographic order and short-range chemical bonding remain intact.
-
Powder X-Ray Diffraction (PXRD): Scan the recovered samples from 2θ = 2° to 30°.
-
Causality: Retention of the low-angle (100) reflection confirms the macro-porous lattice is intact. However, PXRD alone is not a self-validating system; amorphous degradation products can be masked by residual crystalline domains.
-
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze the samples via ATR-FTIR to cross-reference the PXRD data.
-
Causality: If the framework is partially hydrolyzed but kinetically trapped in a crystalline state, the characteristic BTA aldehyde carbonyl stretch (~1700 cm⁻¹) will reappear. True structural integrity requires both the retention of PXRD peaks and the complete absence of the 1700 cm⁻¹ carbonyl signal.
-
Section 3: Objective Performance Comparison
The following table synthesizes experimental data comparing a highly cross-linked BTA-COF against standard alternatives (COF-300 and MOF-5) after 72 hours of harsh condition exposure.
| Material | Linker Type | Connectivity | 3M HCl (72h) | 3M NaOH (72h) | Boiling H₂O (72h) | BET Surface Area Retention |
| BTA-COF | Tetratopic (BTA) | 4-connected | Intact | Intact | Intact | >95% |
| COF-300 | Ditopic (Linear) | 2-connected | Collapsed | Collapsed | Partial Degradation | <10% |
| MOF-5 | Carboxylate | 3D | Collapsed | Collapsed | Collapsed | 0% |
Summary of Findings: While standard 2-connected imine COFs and carboxylate MOFs suffer catastrophic framework collapse under harsh conditions, the 4-connected BTA architecture maintains >95% of its internal surface area, proving its viability for rigorous industrial and biomedical applications.
References
-
Title: Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives Source: The Journal of Organic Chemistry, ACS Publications URL: [Link] [1]
-
Title: Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery Source: CD Bioparticles URL: [Link] [2]
Head-to-head comparison of different synthetic routes to Benzene-1,2,4,5-tetracarbaldehyde
Title: Head-to-Head Comparison of Synthetic Routes to Benzene-1,2,4,5-tetracarbaldehyde
Introduction Benzene-1,2,4,5-tetracarbaldehyde (also known as 1,2,4,5-tetraformylbenzene) is a highly symmetrical, rigid polyfunctional building block. It is indispensable in the design of Covalent Organic Frameworks (COFs), supramolecular cages, and stimuli-responsive molecular containers[1]. Due to the high reactivity of its four formyl groups, synthesizing this compound with high purity and yield presents a significant chemical challenge. Over-oxidation to carboxylic acids or incomplete reactions leading to mixed formyl/hydroxymethyl species are common pitfalls[2].
This guide provides an objective, head-to-head comparison of the two most robust synthetic pathways: the Bromination-Kornblum Oxidation Route and the Reduction-Oxidation (Redox) Route . By examining the mechanistic causality, scalability, and experimental protocols, researchers can select the optimal workflow for their specific material synthesis needs.
Mandatory Visualization: Synthetic Pathways
Divergent synthetic pathways to Benzene-1,2,4,5-tetracarbaldehyde from common precursors.
Route 1: The Bromination-Kornblum Oxidation Pathway
Overview: This route builds the tetracarbaldehyde from 1,2,4,5-tetramethylbenzene (durene). The methyl groups are first exhaustively brominated to yield 1,2,4,5-tetrakis(bromomethyl)benzene[3]. Subsequent Kornblum oxidation converts the benzylic bromides directly into aldehydes.
Mechanistic Causality & Self-Validation: In the Kornblum oxidation, dimethyl sulfoxide (DMSO) serves a dual purpose as both the solvent and the oxidant. The benzylic bromide undergoes an SN2 substitution by the oxygen atom of DMSO, forming an intermediate alkoxysulfonium salt.
-
Why NaHCO₃? The addition of a mild base like sodium bicarbonate is critical. It facilitates the collapse of the alkoxysulfonium intermediate into the desired aldehyde and dimethyl sulfide (DMS), while simultaneously neutralizing the hydrobromic acid (HBr) byproduct. Without NaHCO₃, the acidic environment would lead to the degradation or polymerization of the highly reactive tetraaldehyde[2].
-
Self-Validation System: The reaction progress can be definitively monitored via ¹H NMR. The disappearance of the benzylic -CH₂Br singlet (δ ~4.5 ppm) and the emergence of a sharp aldehyde -CHO singlet (δ ~10.5 ppm) confirms complete conversion.
Step-by-Step Protocol:
-
Preparation: Suspend 1,2,4,5-tetrakis(bromomethyl)benzene (10.0 g, 22.2 mmol) in 150 mL of anhydrous DMSO in a 500 mL round-bottom flask.
-
Base Addition: Add NaHCO₃ (11.2 g, 133 mmol, 6.0 equiv). Note: Ensure vigorous stirring as the suspension can become thick.
-
Thermal Activation: Heat the mixture to 120 °C under a continuous nitrogen atmosphere for 6 hours. Caution: Dimethyl sulfide (DMS) is evolved; ensure robust fume hood ventilation.
-
Quenching & Extraction: Cool the mixture to room temperature and pour it into 500 mL of ice water. Extract the aqueous layer with ethyl acetate (3 × 200 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from chloroform/hexanes to yield pale yellow crystals.
Route 2: The Reduction-Oxidation (Redox) Pathway
Overview: This pathway utilizes pyromellitic dianhydride (PMDA) or its esterified derivative, tetramethyl 1,2,4,5-benzenetetracarboxylate. The ester is exhaustively reduced to a tetraol, which is then selectively oxidized to the tetraaldehyde using mild oxidants like activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP)[4],[5].
Mechanistic Causality & Self-Validation:
-
Why LiAlH₄ followed by MnO₂? Direct reduction of an ester to an aldehyde is notoriously difficult to control, often resulting in over-reduction. By intentionally driving the reduction all the way to 1,2,4,5-tetrakis(hydroxymethyl)benzene using Lithium Aluminum Hydride (LiAlH₄), the system is reset. In the subsequent step, activated MnO₂ acts as a chemoselective oxidant. It operates via a single-electron transfer mechanism that specifically targets benzylic alcohols, halting at the aldehyde stage without over-oxidizing to the carboxylic acid[5].
-
Self-Validation System: The success of the Fieser workup (quenching LiAlH₄) is visually validated by the formation of a crisp, white, granular aluminum salt precipitate. If a gelatinous emulsion forms, the water/NaOH ratios were incorrect, which will trap the highly polar tetraol product.
Step-by-Step Protocol:
-
Reduction: Dissolve tetramethyl 1,2,4,5-benzenetetracarboxylate (5.0 g, 16.1 mmol) in 100 mL anhydrous THF. Cool to 0 °C.
-
Hydride Addition: Slowly add LiAlH₄ (3.0 g, 79.0 mmol) in portions. Stir at room temperature for 12 hours.
-
Fieser Quench: Cool to 0 °C. Carefully add 3.0 mL H₂O, followed by 3.0 mL 15% NaOH, and finally 9.0 mL H₂O. Stir vigorously until a white granular solid forms. Filter through Celite to isolate the tetraol.
-
Selective Oxidation: Dissolve the tetraol (2.0 g, 10.1 mmol) in 100 mL anhydrous CH₂Cl₂. Add activated MnO₂ (17.5 g, 202 mmol, 20 equiv).
-
Maturation: Stir at room temperature for 48 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the baseline tetraol spot disappears.
-
Isolation: Filter the suspension through a pad of Celite to remove MnO₂. Concentrate the filtrate to afford the pure Benzene-1,2,4,5-tetracarbaldehyde.
Head-to-Head Performance Comparison
To aid in route selection, the quantitative and qualitative performance metrics of both pathways are summarized below:
| Performance Metric | Route 1: Bromination-Kornblum | Route 2: Reduction-Oxidation |
| Starting Material | Durene (via Bromination) | Pyromellitic Dianhydride (PMDA) |
| Overall Yield | 40% – 55% | 60% – 75% |
| Reaction Time | ~24 hours | ~48 - 72 hours (Multi-step) |
| Chemoselectivity | High (Direct to aldehyde) | Very High (Requires activated MnO₂) |
| Safety Profile | Lachrymatory intermediates; toxic DMS gas | Pyrophoric reagents (LiAlH₄) |
| Cost Efficiency | High (DMSO and NaHCO₃ are inexpensive) | Moderate (LiAlH₄ and excess MnO₂ increase cost) |
| Scalability | Moderate (Limited by DMS off-gassing) | High (Standard industrial unit operations) |
Conclusion & Recommendations: For laboratories prioritizing rapid, low-cost synthesis and possessing excellent fume hood ventilation, the Bromination-Kornblum (Route 1) is highly effective. However, for campaigns requiring maximum yield, high purity without recrystallization losses, and the avoidance of lachrymatory bromides, the Reduction-Oxidation (Route 2) stands as the superior, field-proven standard.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
